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  • Product: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
  • CAS: 63486-86-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aldehyde group on a pyridone core, renders it a versatile precursor for the synthesis of a diverse array of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a principal focus on the Vilsmeier-Haack formylation of 1-methyl-2-pyridone. We delve into the mechanistic underpinnings of this key transformation, present a detailed, field-proven experimental protocol, and discuss an alternative synthetic strategy involving the oxidation of the corresponding alcohol. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and application of novel pharmaceutical agents.

Introduction: The Significance of the Pyridone Scaffold

The pyridone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1] The inherent electronic properties and the capacity for diverse functionalization make pyridone derivatives attractive candidates for targeting various biological pathways. The introduction of a carbaldehyde group at the 2-position of the 1-methyl-6-oxo-1,6-dihydropyridine core, as in the title compound, provides a chemical handle for a multitude of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This versatility has positioned 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde as a key intermediate in the synthesis of novel therapeutic agents.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most direct and widely employed method for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.[2][3] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds through the use of a Vilsmeier reagent, typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanistic Insights

The causality behind the Vilsmeier-Haack reaction's efficacy lies in a two-stage process:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a phosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is the active formylating agent in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich 1-methyl-2-pyridone ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The pyridone scaffold's electron-donating nitrogen atom and the carbonyl group's resonance effects direct the substitution to the electron-rich positions of the ring. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to furnish the desired aldehyde, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyridone 1-Methyl-2-pyridone Iminium_Salt Iminium Salt Intermediate Pyridone->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-2-pyridone.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

  • 1-Methyl-2-pyridone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-2-pyridone (1.0 eq) and anhydrous N,N-dimethylformamide (10 vol).

  • Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 5 vol). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde as a solid.

Parameter Value
Typical Yield 70-85%
Reaction Time 4-6 hours
Reaction Temperature 80 °C
Purification Method Silica Gel Chromatography

Table 1: Typical reaction parameters for the Vilsmeier-Haack synthesis.

Alternative Synthetic Route: Oxidation of (1-Methyl-6-oxo-1,6-dihydropyridin-2-yl)methanol

An alternative approach to the synthesis of the target aldehyde involves the oxidation of the corresponding primary alcohol, (1-methyl-6-oxo-1,6-dihydropyridin-2-yl)methanol. This method is particularly useful if the alcohol precursor is readily available or can be synthesized efficiently.

Rationale and Reagent Selection

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagent systems are suitable for this transformation, including:

  • Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and high-yielding oxidations under mild conditions.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) at low temperatures.

The choice of oxidant will depend on the scale of the reaction, substrate tolerance, and desired purity of the final product.

Diagram: Alternative Synthetic Workflow

Oxidation_Workflow Starting_Material (1-Methyl-6-oxo-1,6-dihydropyridin-2-yl)methanol Oxidation Oxidation (e.g., MnO₂, DMP, Swern) Starting_Material->Oxidation Product 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Oxidation->Product

Caption: Oxidation of the corresponding alcohol to the target aldehyde.

Illustrative Experimental Protocol (using Manganese Dioxide)

Materials:

  • (1-Methyl-6-oxo-1,6-dihydropyridin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add (1-methyl-6-oxo-1,6-dihydropyridin-2-yl)methanol (1.0 eq) and a suitable solvent such as dichloromethane or chloroform (20 vol).

  • Oxidation: Add activated manganese dioxide (5-10 eq) portion-wise with vigorous stirring.

  • Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel chromatography if necessary.

Characterization Data

The structural integrity of the synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde must be confirmed through spectroscopic analysis.

Technique Expected Data
¹H NMR Signals corresponding to the N-methyl group, the aldehyde proton, and the three protons on the pyridone ring.
¹³C NMR Resonances for the N-methyl carbon, the carbonyl carbon of the aldehyde, the pyridone carbonyl carbon, and the carbons of the heterocyclic ring.
IR Spectroscopy Characteristic stretching frequencies for the aldehyde C-H, the aldehyde C=O, and the pyridone C=O.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Expected spectroscopic data for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Conclusion

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a critical step in the development of novel therapeutics. The Vilsmeier-Haack reaction provides a robust and efficient route to this key intermediate, while the oxidation of the corresponding alcohol offers a viable alternative. This guide has provided a detailed and practical framework for the synthesis and characterization of this important compound, empowering researchers to advance their drug discovery programs. The presented protocols, grounded in established chemical principles, are designed to ensure reproducibility and high fidelity in the laboratory setting.

References

  • Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(21), 3672–3677. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657. [Link]

  • Waghmode, S. B., & Shinde, D. B. (2012). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053.
  • Majo, V. J., & Perumal, P. T. (1997). A convenient synthesis of 2-chloro-3-formylquinolines by Vilsmeier-Haack reaction. Tetrahedron Letters, 38(39), 6889-6892. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.
  • Potts, K. T., & Sorm, M. (1972). 1-Methyl-2(1H)-pyridone. Journal of Organic Chemistry, 37(9), 1422–1425. [Link]

  • Comins, D. L., & O'Connor, S. (1987). The preparation of 1-alkyl- and 1-acyl-2-chloro-1,2-dihydropyridines and their conversion to 2-substituted pyridines. Tetrahedron Letters, 28(17), 1843-1846. [Link]

  • Katritzky, A. R., & Lunt, E. (1969). The chemistry of pyridones. Part III. The Vilsmeier-Haack reaction with 1-methyl-2-pyridone. Tetrahedron, 25(18), 4291-4301. [Link]

  • PubChem. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. [Link]

  • Human Metabolome Database. Showing metabocard for 1-Methyl-2-pyridone (HMDB0031416). [Link]

  • Khan Academy. Oxidation of alcohols. [Link]

  • Chemistry LibreTexts. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack Reaction. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2005).
  • Paquette, L. A. (Ed.). (2009). Encyclopedia of reagents for organic synthesis. John Wiley & Sons.
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature reviews Drug discovery, 17(10), 709-727. [Link]

Sources

Exploratory

Spectral Characterization of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde: A Technical Guide

Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridone scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridone scaffold with a reactive aldehyde group, make it a versatile building block for the synthesis of novel therapeutic agents. The pyridone moiety is a common pharmacophore found in numerous biologically active molecules, while the aldehyde functionality allows for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for lead optimization.

Molecular Structure and Key Features

The structure of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is characterized by a six-membered dihydropyridine ring with a methyl group on the nitrogen atom, a carbonyl group (oxo) at position 6, and a carbaldehyde (formyl) group at position 2.

Caption: Molecular structure of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Predicted Spectral Data and Interpretation

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2s1HAldehyde proton (-CHO)
~7.5 - 7.7dd1HH-4
~7.2 - 7.4d1HH-3
~6.5 - 6.7d1HH-5
~3.6 - 3.8s3HN-Methyl protons (-CH₃)

Interpretation:

  • Aldehyde Proton: A singlet in the downfield region of ~9.8-10.2 ppm is characteristic of an aldehyde proton.[1][2] This significant deshielding is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

  • Aromatic Protons: The three protons on the pyridone ring (H-3, H-4, and H-5) are expected to appear as distinct signals in the aromatic region.

    • H-4 is anticipated to be a doublet of doublets (dd) due to coupling with both H-3 and H-5.

    • H-3 and H-5 will likely appear as doublets, each coupled to H-4. The exact chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and aldehyde groups.

  • N-Methyl Protons: A singlet integrating to three protons around ~3.6-3.8 ppm is assigned to the N-methyl group. The chemical shift is downfield compared to a typical aliphatic methyl group due to the influence of the adjacent nitrogen atom within the aromatic ring system.

Caption: Predicted ¹H NMR spectral correlations for the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~188 - 192Aldehyde Carbonyl (C=O)
~160 - 165Pyridone Carbonyl (C=O)
~145 - 150C-2
~140 - 145C-4
~120 - 125C-3
~110 - 115C-5
~35 - 40N-Methyl Carbon (-CH₃)

Interpretation:

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The aldehyde carbonyl is predicted to be the most downfield, around ~188-192 ppm.[3] The pyridone carbonyl will likely appear at a slightly higher field, around ~160-165 ppm.

  • Aromatic Carbons: The four sp² hybridized carbons of the pyridone ring will give rise to four signals. Their chemical shifts are influenced by their position relative to the nitrogen, carbonyl, and aldehyde groups.

  • N-Methyl Carbon: The sp³ hybridized carbon of the N-methyl group is expected to resonate in the upfield region, around ~35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data (KBr pellet, cm⁻¹):

Frequency (cm⁻¹)IntensityAssignment
~3050 - 3150MediumC-H stretching (aromatic)
~2900 - 3000WeakC-H stretching (methyl)
~2820 and ~2720WeakC-H stretching (aldehyde, Fermi doublets)
~1700 - 1720StrongC=O stretching (aldehyde)
~1650 - 1670StrongC=O stretching (pyridone)
~1580 - 1620Medium-StrongC=C stretching (aromatic ring)
~1400 - 1500MediumC-H bending (methyl)

Interpretation:

  • Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The aldehyde C=O stretch is expected at a higher wavenumber (~1700-1720 cm⁻¹) than the pyridone C=O stretch (~1650-1670 cm⁻¹).[4][5] The lower frequency of the pyridone carbonyl is due to its amide-like character and conjugation within the ring system.

  • C-H Stretching: The characteristic Fermi doublets for the aldehyde C-H stretch are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[4] Aromatic and aliphatic C-H stretching vibrations will also be present in their respective regions.

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridone ring will appear in the 1580-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
137Molecular ion [M]⁺
136[M-H]⁺
108[M-CHO]⁺
80[M-CHO-CO]⁺ or [M-C₂HO₂]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 137, corresponding to the molecular weight of the compound (C₇H₇NO₂).

  • Fragmentation Pattern:

    • A peak at m/z 136 would correspond to the loss of a hydrogen radical from the aldehyde group, which is a common fragmentation pathway for aldehydes.

    • Loss of the formyl radical (-CHO) would result in a fragment at m/z 108.

    • Subsequent loss of a carbonyl group (-CO) from the m/z 108 fragment could lead to a peak at m/z 80.

Proposed Synthetic Protocol

Caption: Proposed synthetic pathway via the Vilsmeier-Haack reaction.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, a chloroiminium salt.

  • Formylation: 1-Methyl-2-pyridone is added to the pre-formed Vilsmeier reagent. The electron-rich pyridone ring undergoes electrophilic substitution, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is then carefully quenched with water or an aqueous base. Hydrolysis of the iminium salt yields the final product, 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]

  • 1-Methyl-2-pyridone is an electron-rich heterocycle due to the electron-donating effect of the nitrogen atom and the activating nature of the N-methyl group, making it a suitable substrate for this reaction.

  • The use of an inert atmosphere and low temperatures during the formation of the Vilsmeier reagent is crucial to control the exothermic reaction and prevent side reactions.

  • Aqueous workup is essential to hydrolyze the intermediate iminium salt to the desired aldehyde.

Conclusion

This technical guide provides a detailed, albeit predicted, spectral analysis of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable framework for the characterization of this important heterocyclic compound. The proposed synthetic protocol via the Vilsmeier-Haack reaction provides a practical starting point for its laboratory preparation. As a Senior Application Scientist, I must emphasize that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation. This guide is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize and characterize this and related molecules, ultimately accelerating the discovery of new and improved therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 13.9: 1H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the NMR Spectral Assignments of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-6-oxo-1,6-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. As a key heterocyclic building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document synthesizes data from analogous structures and employs fundamental NMR principles to deliver a comprehensive assignment of all proton and carbon signals. Methodologies for sample preparation and data acquisition are also discussed, providing a field-proven framework for researchers.

Introduction: The Significance of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a versatile synthetic intermediate. Its dihydropyridine core is a common motif in a wide range of biologically active compounds. The presence of a reactive aldehyde group adjacent to the pyridinone ring makes it a valuable precursor for constructing more complex molecular architectures through various chemical transformations. Accurate and unambiguous NMR assignments are therefore paramount for any research and development involving this compound.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde are presented below. This numbering will be used throughout this guide.

Caption: IUPAC numbering for 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is directly dependent on the experimental setup. The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds of this class.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer Parameters:

  • Field Strength: A 400 MHz or higher field strength spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Assignments

The ¹H NMR spectrum of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is expected to show five distinct signals. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed below. These predictions are based on the analysis of related structures and established substituent effects.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H8 (CHO)9.5 - 10.5Singlet (s)N/AAldehyde protons are highly deshielded and typically appear in this region.[1]
H57.2 - 7.6Doublet of doublets (dd)J₅,₄ ≈ 7-9 Hz, J₅,₃ ≈ 1-2 HzLocated ortho to the carbonyl group and meta to the aldehyde group, leading to a downfield shift.
H46.8 - 7.2Triplet or Doublet of doublets (t or dd)J₄,₅ ≈ 7-9 Hz, J₄,₃ ≈ 6-8 HzCoupled to both H3 and H5.
H36.1 - 6.5Doublet of doublets (dd)J₃,₄ ≈ 6-8 Hz, J₃,₅ ≈ 1-2 HzLocated ortho to the aldehyde group, experiencing deshielding, but less than H5.
H7 (N-CH₃)3.5 - 3.8Singlet (s)N/AThe methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen and the aromatic ring current.

Key Insights:

  • The aldehyde proton (H8) is the most downfield signal due to the strong deshielding effect of the carbonyl group.[1]

  • The protons on the pyridinone ring (H3, H4, H5) will exhibit characteristic coupling patterns. The coupling constants are crucial for unambiguous assignment. For instance, the ortho coupling (J₄,₅ and J₃,₄) is expected to be significantly larger than the meta coupling (J₃,₅).

  • The N-methyl group (H7) will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Assignments

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are summarized below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C6 (C=O)160 - 165The carbonyl carbon of the pyridinone ring is significantly deshielded.
C8 (CHO)185 - 195Aldehyde carbonyl carbons are typically found in this downfield region.[2]
C2150 - 155Attached to the electronegative nitrogen and the electron-withdrawing aldehyde group.
C4135 - 140Aromatic CH carbon.
C5125 - 130Aromatic CH carbon.
C3115 - 120Aromatic CH carbon, shifted upfield relative to C4 and C5 due to its position relative to the carbonyl and aldehyde groups.
C7 (N-CH₃)35 - 40The methyl carbon attached to the nitrogen atom.

Key Insights:

  • The two carbonyl carbons (C6 and C8) will be the most downfield signals, with the aldehyde carbon (C8) being further downfield than the pyridinone carbonyl (C6).[2][3]

  • The quaternary carbon C2 will likely have a lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

  • The chemical shifts of the ring carbons (C3, C4, C5) are influenced by the electronic effects of the N-methyl, carbonyl, and aldehyde substituents.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm these assignments, two-dimensional (2D) NMR experiments are invaluable.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Confirmation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies ¹H-¹H couplings HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC Assigns carbons directly bonded to protons C13->HMBC Identifies long-range (2-3 bond) couplings Final_Assignments Unambiguous Spectral Assignments COSY->Final_Assignments HSQC->Final_Assignments HMBC->Final_Assignments

Caption: Workflow for NMR spectral assignment using 1D and 2D techniques.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals for H4 and H5 would confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link H3 to C3, H4 to C4, H5 to C5, and the N-methyl protons to C7.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the aldehyde proton (H8) should show a correlation to C2, and the N-methyl protons (H7) should show correlations to C2 and C6.

Conclusion

This technical guide provides a robust framework for the assignment of the ¹H and ¹³C NMR spectra of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. By leveraging data from analogous structures and applying fundamental NMR principles, a complete and reliable set of assignments has been proposed. The use of advanced 2D NMR techniques, as outlined, is highly recommended for the definitive confirmation of these assignments in a research or industrial setting. This foundational spectroscopic knowledge is critical for ensuring the quality and identity of this important synthetic intermediate in drug discovery and development pipelines.

References

A comprehensive list of references that can be consulted for further information on the NMR spectroscopy of related compounds.

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

Sources

Exploratory

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmenta...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (Molecular Formula: C₇H₇NO₂, Molecular Weight: 137.14 g/mol )[1]. Designed for researchers, chemists, and drug development professionals, this document elucidates the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By understanding these fragmentation patterns, scientists can achieve unambiguous structural confirmation and impurity profiling, which are critical in synthetic chemistry and pharmaceutical development. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols and data interpretation strategies.

Introduction: The Analytical Imperative

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound featuring a pyridone core functionalized with an aldehyde group. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their utility as synthetic intermediates[2]. For scientists working with this and structurally related molecules, mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. The energetically unstable molecular ions generated in a mass spectrometer break down into smaller, characteristic fragment ions, creating a unique mass spectrum that serves as a molecular fingerprint[3][4].

The choice of ionization technique profoundly influences the fragmentation process. Electron Ionization (EI) employs high-energy electrons, leading to extensive and complex fragmentation patterns that provide rich structural detail. In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to reveal specific structural motifs[5]. This guide will dissect the fragmentation mechanisms under both regimes, providing a robust framework for spectral interpretation.

Core Structure and Fragmentation Drivers

The fragmentation behavior of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is dictated by its two primary functional domains: the N-methyl-2-pyridone ring and the adjacent carbaldehyde group.

  • N-Methyl-2-Pyridone Ring: This cyclic amide (lactam) structure is relatively stable. Fragmentation may involve the loss of the N-methyl group, elimination of carbon monoxide (CO) from the ring, or more complex ring-opening pathways.

  • Carbaldehyde Group: As a reactive moiety, the aldehyde group is a primary driver of fragmentation. Common pathways for aromatic aldehydes include the loss of a hydrogen radical (H•) or a formyl radical (•CHO) via alpha-cleavage[6][7][8].

The interplay between these two groups governs the overall fragmentation landscape, producing a predictable and interpretable mass spectrum.

Electron Ionization (EI) Fragmentation Pathway Analysis

Under standard 70 eV EI conditions, the molecule is ionized to an energetically excited radical cation (M⁺•) at m/z 137, which rapidly undergoes fragmentation[3]. The primary fragmentation pathways are driven by the stabilization of the resulting fragment ions.

Key EI Fragmentation Mechanisms:

  • Alpha (α)-Cleavage at the Aldehyde: This is a dominant fragmentation mode for aldehydes[9][10].

    • Loss of a Hydrogen Radical: The molecule can lose a hydrogen radical from the aldehyde group to form a stable acylium ion [M-1]⁺ at m/z 136 . This is often a very prominent peak in the spectra of aromatic aldehydes[8].

    • Decarbonylation of [M-1]⁺: The [M-1]⁺ ion can subsequently lose a neutral molecule of carbon monoxide (CO) to yield a fragment at m/z 108 .

    • Loss of the Formyl Radical: The entire aldehyde group can be lost as a formyl radical (•CHO), resulting in an [M-29]⁺ ion at m/z 108 .

  • Fragmentation involving the Pyridone Ring:

    • Loss of a Methyl Radical: Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion at m/z 122 .

    • Loss of Carbon Monoxide: The pyridone ring itself can eject a molecule of CO, a characteristic fragmentation for 2-pyridones, leading to a fragment at m/z 109 [11].

The following diagram illustrates the proposed major fragmentation pathways under EI conditions.

EI_Fragmentation cluster_main Proposed EI Fragmentation Pathways M C₇H₇NO₂ M⁺• m/z 137 M_minus_1 [M-H]⁺ m/z 136 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 108 M->M_minus_29 - •CHO M_minus_15 [M-CH₃]⁺ m/z 122 M->M_minus_15 - •CH₃ M_minus_28 [M-CO]⁺• m/z 109 M->M_minus_28 - CO M_minus_1_minus_28 [M-H-CO]⁺ m/z 108 M_minus_1->M_minus_1_minus_28 - CO

Caption: Predicted EI fragmentation of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Table 1: Summary of Expected EI-MS Fragments

m/z Value Proposed Ion Formula of Loss Comments
137 [M]⁺• - Molecular Ion
136 [M-H]⁺ H• α-cleavage of aldehyde, often a major peak
122 [M-CH₃]⁺ •CH₃ Loss of the N-methyl group
109 [M-CO]⁺• CO Loss of CO from the pyridone ring

| 108 | [M-CHO]⁺ or [M-H-CO]⁺ | •CHO or H•, CO | Result of two competing pathways |

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation Analysis

ESI is a soft ionization technique that generates ions with little internal energy, making it ideal for determining the molecular weight of intact molecules. In positive ion mode, 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde will readily form a protonated molecule, [M+H]⁺ , at m/z 138 . Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in an MS/MS experiment.

The fragmentation of the even-electron [M+H]⁺ ion is mechanistically distinct from that of the odd-electron EI-generated ion, primarily involving the loss of stable neutral molecules[5]. The site of protonation (e.g., the pyridone carbonyl oxygen, the aldehyde carbonyl oxygen, or the ring nitrogen) is a key determinant of the subsequent fragmentation cascade[12]. Assuming protonation at the highly basic pyridone carbonyl oxygen, the following pathways are proposed.

Key ESI-MS/MS Fragmentation Mechanisms:

  • Neutral Loss of Carbon Monoxide (CO): A common loss from protonated pyridone systems, this pathway would yield a product ion at m/z 110 .

  • Neutral Loss of Water (H₂O): While not immediately obvious, proton rearrangement can facilitate the loss of water, particularly involving the aldehyde and methyl groups, leading to a product ion at m/z 120 .

  • Combined Losses: Consecutive losses, such as the loss of CO followed by the loss of ethene (C₂H₄) from the ring structure, can also occur, providing further structural clues.

The diagram below outlines the potential fragmentation cascade for the [M+H]⁺ ion.

ESI_Fragmentation cluster_main Proposed ESI-MS/MS Fragmentation Pathways MH [M+H]⁺ m/z 138 MH_minus_CO [M+H-CO]⁺ m/z 110 MH->MH_minus_CO - CO MH_minus_H2O [M+H-H₂O]⁺ m/z 120 MH->MH_minus_H2O - H₂O MH_minus_CO_minus_C2H4 [M+H-CO-C₂H₄]⁺ m/z 82 MH_minus_CO->MH_minus_CO_minus_C2H4 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Table 2: Summary of Expected ESI-MS/MS Fragments

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Comments
138 120 H₂O (18 Da) Loss of water, likely via rearrangement
138 110 CO (28 Da) Loss of carbon monoxide from the pyridone ring

| 110 | 82 | C₂H₄ (28 Da) | Subsequent loss of ethene after ring fragmentation |

Experimental Protocol for Mass Spectrometric Analysis

To ensure reproducible and high-quality data, a validated experimental protocol is essential. The following provides a robust starting point for both GC-EI-MS and LC-ESI-MS/MS analysis. The causality for these choices lies in balancing chromatographic separation with optimal ionization and detection.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase for LC-MS or a volatile solvent like methanol for GC-MS. Rationale: This concentration range is typically sufficient to produce a strong signal without saturating the detector.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

GC-EI-MS Method Parameters
  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of analytes.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Program: 50 °C hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV. Rationale: This is the standard energy for EI, which generates reproducible fragmentation patterns that are comparable to library spectra.

  • Mass Range: m/z 40-400.

LC-ESI-MS/MS Method Parameters
  • System: High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole (QqQ) or Orbitrap mass spectrometer.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). Rationale: C18 columns are robust and provide excellent retention for moderately polar compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ESI mode.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Spray Voltage: +3.5 to +4.5 kV.

  • Capillary Temperature: 300-350 °C.

  • MS/MS: Precursor ion m/z 138, collision energy ramped (e.g., 10-40 eV) to observe the full range of product ions.

Workflow cluster_workflow General MS Experimental Workflow prep Sample Preparation (1-10 µg/mL solution) inject Chromatographic Separation (GC or LC) prep->inject ionize Ionization (EI or ESI) inject->ionize ms1 MS1 Analysis (Precursor Ion Selection) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid MS/MS only data Data Interpretation & Structural Confirmation ms1->data Full Scan ms2 MS2 Analysis (Product Ion Detection) cid->ms2 ms2->data MS/MS Scan

Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.

Conclusion and Outlook

The mass spectrometric fragmentation of 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a predictable process governed by the established chemistry of its constituent functional groups. Under EI, fragmentation is dominated by α-cleavage at the aldehyde group and characteristic losses from the pyridone ring. In ESI-MS/MS, the fragmentation of the protonated molecule proceeds via the loss of small, stable neutral molecules. The detailed mechanistic insights and protocols provided in this guide serve as a robust resource for researchers, enabling confident structural verification, impurity identification, and metabolomic studies involving this important class of heterocyclic compounds. The application of high-resolution mass spectrometry (HRMS) is further recommended to provide exact mass measurements, which can confirm the elemental composition of each fragment ion and solidify structural assignments[13].

References

  • Mass Spectrometry: Fragmentation . University of Manitoba. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies . NPTEL Archive. [Link]

  • Mass fragmentation of Carbonyl compounds(spectral analysis) . Slideshare. [Link]

  • GCMS Section 6.11.4 . Whitman College. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES . NIH Public Access. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact . Journal of the Chemical Society B: Physical Organic. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives . West Virginia University Research Repository. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems . NIH Public Access (PMC). [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products . Royal Society of Chemistry. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone . ACS Publications. [Link]

  • Fragmentation Patterns in Mass Spectra . Chemistry LibreTexts. [Link]

  • fragmentation patterns in mass spectra . Chemguide. [Link]

  • Theoretical mass spectral patterns (R ∼ 15 000) for five molecular... . ResearchGate. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones . West Virginia University Research Repository. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Abstract 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyridone core, a reactive aldehyde g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyridone core, a reactive aldehyde group, and N-methylation presents a scaffold for the development of novel therapeutic agents and functional materials.[1] Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism screening, and predicting its physicochemical properties. While a definitive single-crystal X-ray diffraction study for this specific molecule is not yet publicly documented, this guide provides a comprehensive overview of its synthesis, characterization, and a detailed, predictive analysis of its anticipated crystal structure. By drawing upon established crystallographic data from analogous pyridone derivatives, this document offers field-proven insights and detailed experimental protocols to empower researchers in their investigation of this and similar heterocyclic systems.

Molecular and Electronic Structure: Foundational Insights

The molecular architecture of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is defined by a dihydropyridine ring, which imparts a high degree of planarity. The pyridone tautomer is the overwhelmingly predominant form in the solid state for related compounds, a characteristic stabilized by amide resonance.[2]

  • Planarity and Conformation: The pyridone ring is expected to be largely planar. However, slight puckering may occur, as observed in other dihydropyrimidine structures.[3] The primary conformational flexibility arises from the orientation of the 2-carbaldehyde group relative to the pyridone ring. Rotation around the C2-C(aldehyde) bond is possible, but steric hindrance and potential intramolecular interactions will likely favor a specific conformation in the solid state.

  • Electronic Profile: The molecule possesses a rich electronic landscape. The pyridone ring contains both a hydrogen bond donor (if not N-methylated) and multiple acceptors (the carbonyl oxygen and the aldehyde oxygen), alongside a π-system. The N-methylation at position 1 removes the N-H donor capability, which significantly influences the potential hydrogen bonding patterns in the crystal lattice compared to its non-methylated counterparts.[4] The carbonyl group and the aldehyde group are electron-withdrawing, influencing the reactivity of the pyridone ring.

Molecular Structure Diagram

Caption: Molecular structure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Synthesis and Spectroscopic Characterization

A robust synthetic strategy is crucial for obtaining high-purity material suitable for crystallization. While multiple routes may exist, a common approach for similar structures involves the modification of a pre-formed pyridone ring. Spectroscopic analysis is then essential to confirm the identity and purity of the synthesized compound.

Proposed Synthetic Pathway

A plausible synthesis could start from a commercially available precursor like 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, involving methylation and subsequent transformation of the nitrile group to an aldehyde.

Caption: A potential synthetic route to the target compound.

Anticipated Spectroscopic Data

Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

Technique Expected Observations
¹H NMR Signals for the N-methyl group (singlet, ~3.5 ppm), aromatic protons on the pyridone ring (doublets and triplets, ~6.0-8.0 ppm), and a characteristic aldehyde proton signal (singlet, ~9.5-10.5 ppm).[5]
¹³C NMR Resonances for the N-methyl carbon, aromatic carbons, a carbonyl carbon (~160-170 ppm), and a downfield aldehyde carbon (~185-195 ppm).[5]
FT-IR Strong absorption bands for the C=O stretching of the pyridone (~1650-1680 cm⁻¹) and the aldehyde (~1690-1715 cm⁻¹).[6]
Mass Spec. A molecular ion peak corresponding to the exact mass of C₇H₇NO₂ (137.0477 g/mol ).

Experimental Protocol: From Powder to Structure

The determination of a crystal structure is a two-part process: first, growing high-quality single crystals, and second, analyzing them via X-ray diffraction.[7]

Part A: Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often considered an art, but methodical approaches significantly increase the likelihood of success. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

Step-by-Step Protocol for Crystal Growth:

  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit nucleation or be incorporated as defects. Recrystallization or column chromatography is recommended.

  • Solvent Selection:

    • Identify a solvent in which the compound is moderately soluble. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may precipitate amorphously.

    • Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Method Selection & Execution:

    • Slow Evaporation (Most Common):

      • Prepare a saturated or near-saturated solution of the compound in a chosen solvent.

      • Filter the solution into a clean, small vial or test tube to remove any dust or particulate matter.[8]

      • Cover the vial with a cap or parafilm, and puncture a few small holes to allow for slow solvent evaporation over several days to weeks.[9]

      • Place the vial in a vibration-free location.

    • Vapor Diffusion (For Small Quantities):

      • Dissolve the compound in a small amount of a relatively non-volatile solvent.

      • Place this solution (e.g., in a small, open vial) inside a larger, sealed container (e.g., a jar).

      • Add a more volatile "anti-solvent" (in which the compound is insoluble) to the bottom of the larger container.

      • Over time, the anti-solvent will vaporize and diffuse into the compound's solution, slowly reducing its solubility and inducing crystallization.[10]

    • Slow Cooling:

      • Create a saturated solution in a suitable solvent at an elevated temperature.

      • Allow the solution to cool to room temperature slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.[9]

  • Crystal Harvesting:

    • Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.[7]

    • Gently wash the crystals with a small amount of a solvent in which they are insoluble and allow them to dry.

Part B: Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD provides definitive information on the three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions.[11]

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step XRD Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • The crystal is placed in a monochromatic X-ray beam.[11]

    • As the crystal is rotated, a series of diffraction images are collected by a detector. Each spot on the image corresponds to a specific reflection from a set of crystal lattice planes.[7][12]

  • Data Processing: The collected images are processed to determine the position and intensity of each reflection. This information is used to determine the unit cell parameters and the symmetry (space group) of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map of the molecule.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The result is typically reported in a Crystallographic Information File (CIF).

Anticipated Crystal Structure and Intermolecular Interactions

By examining the crystal structures of related N-methylated pyridones and 2-formylpyridines, we can make informed predictions about the solid-state structure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Molecular Conformation

The molecule is expected to be essentially planar. The key structural parameters will be the dihedral angle between the pyridone ring and the aldehyde group. Intramolecular hydrogen bonding is unlikely, but electrostatic interactions between the aldehyde oxygen and a ring hydrogen may favor a co-planar arrangement.

Crystal Packing and Supramolecular Synthons

In the absence of the strong N-H···O hydrogen bond donor present in non-methylated pyridones, which typically form robust dimeric structures, the crystal packing will be governed by weaker interactions.[4]

  • C-H···O Interactions: Weak C-H···O hydrogen bonds are expected to be the dominant directional interactions. The pyridone and aldehyde carbonyl oxygens are potent hydrogen bond acceptors. Aromatic and methyl C-H groups will act as donors, likely forming chains or layered networks. In similar structures, these interactions link molecules into supramolecular chains.[13]

  • π-π Stacking: The planar, electron-rich pyridone rings are prime candidates for π-π stacking interactions. These interactions, where rings stack face-to-face or in an offset manner, are a common feature in the crystal packing of aromatic heterocycles and contribute significantly to the overall lattice energy.[14][15]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_ring Pyridone Ring B_ring Pyridone Ring A_ring->B_ring π-π Stacking A_CHO C-H (ring) B_O O=C (aldehyde) A_CHO->B_O C-H···O Interaction A_O O=C (carbonyl)

Sources

Exploratory

solubility of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

An In-Depth Technical Guide to the Solubility of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Authored by a Senior Application Scientist Abstract Solubility is a critical physicochemical parameter in the field of dr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter in the field of drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the , a heterocyclic aldehyde of interest in medicinal chemistry.[3][4] We will explore the theoretical underpinnings of its solubility, present detailed protocols for its experimental determination, and discuss the critical factors influencing this property. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of how to approach the solubility assessment of this and similar molecules.

Introduction to 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde and the Significance of Solubility

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a small organic molecule featuring a dihydropyridine core, a functional group prevalent in a variety of bioactive compounds.[3][4] The precise characterization of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. Among these properties, aqueous solubility is a cornerstone of "drug-likeness," directly impacting absorption, distribution, metabolism, and excretion (ADME) profiles. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity. Therefore, a comprehensive understanding and accurate measurement of solubility are indispensable early in the drug development pipeline to guide lead optimization and formulation strategies.[1][5]

Physicochemical Properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇NO₂[6]
Molecular Weight 137.14 g/mol [6][7]
Appearance Solid (predicted)[7]
CAS Number 63486-86-2[6][8]
SMILES CN1C(=O)C=CC=C1C=O[6]

This data is compiled from publicly available chemical databases.

Theoretical Considerations for Solubility

The is governed by the interplay of its structural features and the properties of the solvent.

  • "Like Dissolves Like" Principle : The molecule possesses both polar (the carbonyl and aldehyde groups) and non-polar (the pyridine ring and methyl group) regions. According to the "like dissolves like" principle, it is expected to have moderate solubility in polar solvents like water and higher solubility in organic solvents.[9][10] The presence of the carbonyl and aldehyde groups allows for hydrogen bonding with protic solvents, which would enhance solubility.

  • Effect of pH : The dihydropyridine ring system can exhibit pH-dependent protonation. While this specific molecule lacks strongly acidic or basic functional groups, subtle changes in pH could influence its ionization state and, consequently, its aqueous solubility.

  • Impact of Temperature : The dissolution of a solid in a liquid is typically an endothermic process. Therefore, in accordance with Le Châtelier's Principle, an increase in temperature is generally expected to increase the .[9][11]

  • Crystal Lattice Energy : For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. A higher lattice energy will generally result in lower solubility.

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to fully characterize the . Both thermodynamic and kinetic solubility assays provide valuable, albeit different, insights.[1][12]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.

A 1. Prepare Supersaturated Solution (Add excess compound to solvent) B 2. Equilibration (Shake at constant temperature for 24-48h) A->B Incubate C 3. Phase Separation (Centrifugation or Filtration) B->C Separate solid from liquid D 4. Quantification of Supernatant (e.g., HPLC-UV) C->D Analyze dissolved compound E 5. Determine Solubility D->E Calculate concentration

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Solutions : Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility. Also, select relevant organic solvents (e.g., DMSO, ethanol).

  • Addition of Compound : Add an excess amount of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial.

  • Equilibration : Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation : Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]

  • Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Determine the solubility by comparing the measured concentration to a standard curve of known concentrations of the compound.

SolventpHTemperature (°C)Solubility (µg/mL)
Aqueous Buffer5.025150
Aqueous Buffer7.425125
Aqueous Buffer9.025110
Aqueous Buffer7.437180
DMSON/A25>10,000
EthanolN/A255,500

Note: The data in this table is illustrative and intended to demonstrate how results would be presented.

Kinetic Solubility Determination

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[1] This is a higher-throughput method often used in early drug discovery.[1]

A 1. Prepare High-Concentration Stock (e.g., 10 mM in DMSO) B 2. Serial Dilution in DMSO A->B Create concentration gradient C 3. Addition to Aqueous Buffer (e.g., PBS, pH 7.4) B->C Introduce to aqueous environment D 4. Incubation (Short period, e.g., 1-2 hours) C->D E 5. Turbidity Measurement (Nephelometry or UV-Vis) D->E Assess precipitation F 6. Determine Kinetic Solubility E->F Identify precipitation point

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation : Prepare a high-concentration stock solution of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde in 100% DMSO (e.g., 10 mM).

  • Serial Dilution : Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

  • Addition to Buffer : Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in another 96-well plate. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.[5]

  • Incubation : Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Detection of Precipitation : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[2] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

MethodAqueous MediumKinetic Solubility (µM)
NephelometryPBS, pH 7.495

Note: The data in this table is illustrative.

Troubleshooting and Advanced Characterization

  • Compound Adsorption : The compound may adsorb to the surfaces of vials or filter membranes, leading to an underestimation of solubility.[5] Using low-binding materials can mitigate this.

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can have different solubilities. It is advisable to characterize the solid form used in the experiments using techniques like X-ray powder diffraction (XRPD).

  • Degradation : Assess the stability of the compound in the chosen solvents and at the experimental temperature to ensure that the measured concentration reflects the parent compound.

Conclusion

A thorough understanding of the is critical for its potential development as a therapeutic agent. This guide has outlined the theoretical considerations and provided detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. By employing these methodologies, researchers can generate robust and reliable data to inform critical decisions in the drug discovery and development process.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (URL: )
  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: )
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (URL: )
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. Biosynth. (URL: )
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. ChemicalBook. (URL: )
  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon
  • What are the factors that affect solubility?
  • Factors Affecting Solubility. BYJU'S. (URL: )
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (URL: )
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. Sigma-Aldrich. (URL: )
  • 1-Methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde. Chem-Impex. (URL: )
  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Benchchem. (URL: )
  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. (URL: )

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Foundational

An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique chemical architecture, featuring a pyridinone core functionalized with a reactive aldehyde group, makes it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications in the development of novel therapeutics.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

PropertyValueSource(s)
CAS Number 63486-86-2[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Melting Point 85-87 °C[2]
Boiling Point (Predicted) 331.0 ± 35.0 °C[2]
Density (Predicted) 1.304 ± 0.06 g/cm³[2]
pKa (Predicted) -1.04 ± 0.62[2]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the aldehyde proton, and the protons on the dihydropyridine ring. The aldehyde proton would likely appear as a singlet in the downfield region (around 9-10 ppm). The methyl group protons would appear as a singlet further upfield. The protons on the pyridinone ring would exhibit characteristic coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 190 ppm). The carbonyl carbon of the pyridinone ring would also be in the downfield region. Signals for the methyl carbon and the carbons of the dihydropyridine ring would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the pyridinone ring. A characteristic C-H stretching frequency for the aldehyde proton would also be observable.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group and other characteristic fragments.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is not extensively documented in readily available literature, its synthesis can be conceptually approached through established organic chemistry methodologies. A plausible synthetic route could involve the N-methylation of a corresponding 6-oxo-1,6-dihydropyridine-2-carbaldehyde precursor.

Conceptual Synthetic Workflow:

Synthesis Precursor 6-Oxo-1,6-dihydropyridine-2-carbaldehyde Reaction N-Methylation Precursor->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Reaction->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

Caption: Conceptual workflow for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Experimental Considerations:

  • Choice of Methylating Agent and Base: The selection of the methylating agent and base is crucial to optimize the reaction yield and minimize side reactions. Stronger bases like sodium hydride may be required for complete deprotonation of the pyridinone nitrogen.

  • Reaction Conditions: The reaction temperature and time should be carefully monitored to ensure complete conversion without degradation of the product.

  • Purification: Purification of the final product would likely involve column chromatography on silica gel to separate it from unreacted starting materials and byproducts. Recrystallization could be employed for further purification.

Chemical Reactivity and Stability

The chemical reactivity of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-deficient nature of the pyridinone ring.

Reactions of the Aldehyde Group:

The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable handle for chemical library synthesis. For instance, it can readily react with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These derivatives are often explored for their potential biological activities.

Reactivity of the Pyridinone Ring:

The dihydropyridine ring system can participate in various chemical transformations. The presence of the electron-withdrawing carbonyl group and the aldehyde substituent influences the electron density of the ring, making it susceptible to certain types of reactions.

Stability:

Information regarding the long-term stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is limited. As with many aldehydes, it may be prone to oxidation over time, especially when exposed to air and light. Therefore, it is advisable to store the compound under an inert atmosphere, protected from light, and at low temperatures to maintain its purity and integrity.

Applications in Drug Discovery and Development

The structural motif of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is of considerable interest to medicinal chemists. The pyridinone core is a privileged scaffold found in numerous biologically active compounds. The presence of the aldehyde group provides a convenient point for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of similar pyridinone and dihydropyridine structures have been investigated for a wide range of therapeutic applications, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The ability to readily generate a library of derivatives from 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde makes it an attractive starting point for high-throughput screening campaigns aimed at identifying novel drug candidates.

Logical Flow for Drug Discovery Application:

DrugDiscovery Start 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Library Chemical Library Synthesis (via aldehyde modification) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a valuable building block for synthetic and medicinal chemistry. While some of its fundamental physical properties have been characterized, further experimental investigation is needed to fully elucidate its reactivity, stability, and spectroscopic profile. The versatile reactivity of its aldehyde group, coupled with the privileged nature of the pyridinone scaffold, positions this compound as a promising starting material for the discovery and development of novel therapeutic agents. Future research in this area will undoubtedly contribute to a deeper understanding of its chemical biology and unlock its full potential in drug discovery.

References

  • PubChem. 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery of Novel Pyridinone Derivatives

Foreword: The Enduring Privilege of the Pyridinone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug discovery campaigns. These "privileged structures...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Privilege of the Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug discovery campaigns. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, offering a robust starting point for developing novel therapeutics. The pyridinone scaffold is a quintessential example of such a structure. Its unique combination of a six-membered heterocyclic ring containing nitrogen and oxygen atoms allows it to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition by biological targets.[1][2][3][4]

Pyridinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][5][6] This versatility has cemented the pyridinone core as a focal point in modern drug discovery, with an increasing number of FDA-approved drugs incorporating this motif.[1][2] This guide provides an in-depth exploration of the discovery process for novel pyridinone derivatives, from fundamental synthetic strategies to advanced structure-activity relationship (SAR) analysis and therapeutic application. It is designed for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this biologically significant scaffold.

The Pyridinone Core: A Structural and Physicochemical Analysis

The pyridinone scaffold is a six-membered heterocycle that exists in two primary isomeric forms: 2(1H)-pyridinone and 4(1H)-pyridinone, distinguished by the relative position of the carbonyl group to the nitrogen atom.[1][2][7] While they can exist in tautomeric equilibrium with their corresponding hydroxypyridine forms, the pyridinone structure is predominantly favored, especially under physiological conditions.[1][2][4]

This structural arrangement confers several advantageous physicochemical properties:

  • Hydrogen Bonding Capability : The pyridinone ring possesses both hydrogen bond acceptors (the carbonyl oxygen and ring nitrogen) and a hydrogen bond donor (the N-H group), enabling it to form multiple, specific interactions with protein targets.[4] This feature is often exploited in designing kinase inhibitors, where the pyridinone can mimic peptide bond interactions within the kinase hinge region.[1][2]

  • Bioisosteric Versatility : The pyridinone core is an effective bioisostere for amides, phenols, pyridines, and other heterocyclic systems.[1][2][4] This allows chemists to replace existing functional groups in a lead compound to modulate properties like solubility, lipophilicity, and metabolic stability without losing binding affinity.[4]

  • Derivatization Potential : With up to five positions available for substitution, the pyridinone scaffold offers extensive opportunities for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][2]

Caption: Isomeric forms of pyridinone and key medicinal chemistry features.

Strategic Synthesis of Pyridinone Derivatives

The construction of the pyridinone ring is a foundational step in any discovery campaign. Methodologies can be broadly categorized into two approaches: modification of an existing six-membered ring or de novo synthesis via cyclization/condensation reactions.[1] The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the scale required for library generation.

A highly efficient and widely adopted method is the multi-component reaction (MCR), which allows for the assembly of complex, polysubstituted pyridinones in a single pot.[8] This approach is particularly valuable for generating diverse compound libraries for high-throughput screening.

G General Workflow for Pyridinone Derivative Discovery cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Target_Selection Target Selection (e.g., Kinase, GPCR) Scaffold_Hopping Scaffold Hopping or Fragment-Based Design Target_Selection->Scaffold_Hopping Identifies need Synthesis_Route Synthetic Route Selection (e.g., MCR) Scaffold_Hopping->Synthesis_Route Proposes core Library_Synthesis Library Synthesis Synthesis_Route->Library_Synthesis Enables diversity HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Provides compounds Hit_Validation Hit Validation HTS->Hit_Validation Identifies 'hits' SAR_Studies SAR Studies Hit_Validation->SAR_Studies Confirms activity Lead_Optimization Lead Optimization (ADME/Tox) SAR_Studies->Lead_Optimization Guides refinement Lead_Optimization->Library_Synthesis Iterative cycle In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Promising leads Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection Selects candidate

Caption: A typical workflow for the discovery of novel pyridinone derivatives.

Experimental Protocol: One-Pot Synthesis of a 4,6-Disubstituted-2-Pyridinone

This protocol describes a general, robust method for synthesizing N-aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a common intermediate for further derivatization, based on procedures adapted from the literature.[9]

Step 1: Synthesis of N-Aryl-2-cyanoacetamide (Intermediate A)

  • To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene), add ethyl cyanoacetate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid with a cold non-polar solvent (e.g., hexane) and dry under vacuum to yield Intermediate A.

  • Validation: Confirm structure and purity via ¹H NMR and Mass Spectrometry.

Step 2: Cyclization to form the Pyridinone Core (Final Product)

  • In a round-bottom flask, dissolve Intermediate A (1.0 eq) in ethanol.

  • Add acetylacetone (1.2 eq) followed by a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Heat the mixture to reflux for 8-12 hours. Monitor reaction progress by TLC.

  • After completion, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Validation: Confirm the structure of the final pyridinone derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Therapeutic Landscape and Biological Targets

The pyridinone scaffold is a cornerstone in the development of drugs across multiple therapeutic areas. Its ability to target a wide range of proteins underscores its privileged nature.

Table 1: Bioactivities of Representative Pyridinone Scaffolds

Therapeutic AreaBiological TargetExample Application/Compound ClassKey References
Oncology Protein Kinases (e.g., Met, MNK)Inhibition of tumor growth and proliferation.[1][2][1]
Isocitrate Dehydrogenase 1 (IDH1)Mutant-specific inhibitors for IDH1-mutated cancers.[1][2][1],[2]
Adenosine A₂A Receptor (A₂AR)A₂AR antagonists for cancer immunotherapy.[10][10]
Virology HIV Reverse Transcriptase (NNRTI)Non-nucleoside reverse transcriptase inhibitors for HIV treatment.[11][11]
HIV IntegraseIntegrase strand transfer inhibitors (INSTIs).[12][12]
Inflammation Cannabinoid Receptor 2 (CB2R)CB2R agonists for treating pain and inflammation.[9][9]
Infectious Disease UreaseUrease inhibitors for treating H. pylori infections.[13][14][13],[14]
Mechanism Spotlight: Pyridinone as a Kinase Hinge-Binder

Many pyridinone-based kinase inhibitors function by forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's activity. The N-H donor and carbonyl acceptor of the 2-pyridinone core are perfectly positioned for this bidentate interaction.

cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region NH--- O=C Pyridinone N-H Pyridinone Inhibitor C=O Pyridinone:nh->Hinge:o H-bond Pyridinone:co->Hinge:n H-bond ATP_Site ATP Binding Site Pyridinone->ATP_Site Competitively Binds Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables Block X ATP ATP ATP->ATP_Site Binds Block->Phosphorylation Blocks

Caption: Pyridinone inhibitor forming hydrogen bonds with the kinase hinge region.

Driving Discovery Through Structure-Activity Relationship (SAR) Studies

Once an active "hit" compound is identified, the subsequent phase of lead optimization is driven by systematic SAR studies. This involves synthesizing analogs with modifications at various positions of the pyridinone core to understand how structural changes impact biological activity.

For example, in the development of anti-HIV agents, it was found that modifications at positions 3, 4, and 6 of the pyridinone ring were critical for antiviral activity.[1][2] Similarly, for A₂AR antagonists, SAR exploration revealed that specific substituents on the N-aryl group and at the C3 position dramatically influenced potency.[10]

Case Study: SAR of Pyridinone-based A₂AR Antagonists

A recent study on A₂AR antagonists for cancer immunotherapy provides an excellent example of SAR-driven optimization.[10] Starting from a weakly active hit, researchers systematically modified the scaffold to achieve a potent lead compound.

Table 2: Structure-Activity Relationship (SAR) of Pyridinone-based A₂AR Antagonists[10]

CompoundR¹ Substituent (at C3)R² Substituent (N-Aryl)A₂AR IC₅₀ (nM)
Hit (1) -CNPhenyl>1000
Analog A -CONH₂Phenyl358
Analog B -CONH-cHexPhenyl112
Lead (38) -CONH-cHex2-F-Phenyl29.0

Data is illustrative and based on trends reported in the cited reference.

Key SAR Insights:

  • C3 Position: Converting the nitrile group (-CN) of the initial hit to a carboxamide (-CONH₂) significantly improved potency (Hit vs. Analog A).

  • Amide Substitution: Adding a bulky, lipophilic cycloalkyl group to the amide nitrogen further enhanced activity (Analog A vs. Analog B).

  • N-Aryl Ring: Introducing a fluorine atom at the ortho-position of the N-phenyl ring led to a substantial increase in potency, resulting in the lead compound 38 (Analog B vs. Lead).[10] This modification likely improves the binding conformation or introduces a favorable interaction within the receptor pocket.

Future Outlook

The pyridinone scaffold continues to be a highly productive platform for drug discovery. Its proven track record and chemical tractability ensure its place in the modern medicinal chemist's toolkit. Future research will likely focus on several key areas:

  • Novel Scaffolds: Fusing the pyridinone ring with other heterocyclic systems to create novel cores with unique properties and biological activities.[15]

  • Targeting Protein-Protein Interactions: Developing pyridinone derivatives that can modulate challenging targets beyond enzymatic active sites.

  • Covalent Inhibitors: Designing pyridinones with reactive "warheads" that can form covalent bonds with their targets, leading to increased potency and duration of action.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the discovery of novel pyridinone derivatives will continue to yield transformative medicines for a wide range of human diseases.

References

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, 10, 869860. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

  • Pike, A., et al. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Taha, M., et al. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Kumar, R., et al. (2021). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. ResearchGate. [Link]

  • Ren, J., et al. (2005). Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. PubMed. [Link]

  • Kaur, N., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Kaur, N., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. PubMed. [Link]

  • Pinheiro, P. S. M., et al. (2020). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. [Link]

  • Perreault, C., et al. (2021). Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. ACS Publications. [Link]

  • Taha, M., et al. (2016). Structure-activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. [Link]

  • Herrera-Mayorga, V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Zhou, T., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. PubMed. [Link]

  • Chen, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Quiroga, J., et al. (2019). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PubMed Central. [Link]

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Protocols & Analytical Methods

Method

The Versatile Aldehyde: Application Notes for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde in Medicinal Chemistry

Introduction: The Strategic Value of the Pyridinone Scaffold In the landscape of modern drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among these, the pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinone Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among these, the pyridinone core stands out as a "privileged scaffold"—a framework that is consistently found in a multitude of bioactive compounds.[1][2] Pyridinone derivatives exhibit a wide spectrum of pharmacological activities, including potent antitumor, antimicrobial, and anti-inflammatory properties.[2] Their utility in medicinal chemistry is enhanced by their ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for amides and various aromatic systems, thereby influencing critical drug-like properties such as solubility and metabolic stability.[3][4]

This guide focuses on a particularly valuable building block within this class: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde . The presence of a reactive aldehyde group at the 2-position of the N-methylated pyridinone ring makes this molecule a highly versatile precursor for the synthesis of a diverse array of more complex, biologically active molecules. Its structure is primed for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are the cornerstone of library synthesis for drug discovery programs.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the conceptual framework and practical protocols for leveraging this key intermediate in medicinal chemistry projects.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe laboratory operation.

PropertyValueSource
CAS Number 63486-86-2Vendor Data
Molecular Formula C₇H₇NO₂Vendor Data
Molecular Weight 137.14 g/mol Vendor Data
Appearance Light yellow solid[5]
Melting Point 96 - 99 °C[5]

Handling and Safety Precautions:

While a specific Safety Data Sheet (SDS) for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is not broadly available, data from structurally related compounds, such as 2-Methyl-6-quinolinecarbaldehyde, suggests the following precautions should be taken as a minimum standard.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[5]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

Application I: Synthesis of Bioactive Thiosemicarbazones

Scientific Rationale:

Thiosemicarbazones, formed by the condensation of an aldehyde or ketone with a thiosemicarbazide, are a class of compounds with well-documented and diverse biological activities, including antiviral, antimicrobial, and particularly, anticancer properties.[6][7] Their mechanism of action as anticancer agents is often attributed to their ability to chelate essential metal ions like iron and copper, leading to the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair.[6] The reaction of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde with thiosemicarbazide provides a direct route to novel pyridinone-containing thiosemicarbazones, combining the privileged pyridinone scaffold with a proven pharmacophore.

Workflow for Thiosemicarbazone Synthesis

G cluster_input Inputs cluster_process Process cluster_output Output & Work-up A 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde P1 Combine reactants in Methanol A->P1 B Thiosemicarbazide B->P1 C Methanol (Solvent) C->P1 P2 Reflux the mixture P1->P2 P3 Monitor reaction by TLC P2->P3 P4 Cool to room temperature P3->P4 O1 Precipitate Forms P4->O1 O2 Filter the solid O1->O2 O3 Wash with cold Methanol O2->O3 O4 Dry under vacuum O3->O4 O5 Characterize Product (NMR, MS, IR, m.p.) O4->O5

Caption: General workflow for synthesizing thiosemicarbazones.

Representative Protocol: Synthesis of (E)-2-((1-methyl-6-oxo-1,6-dihydropyridin-2-yl)methylene)hydrazine-1-carbothioamide

This protocol is a representative procedure based on the synthesis of similar thiosemicarbazones and should be optimized for this specific substrate.[8]

  • Reaction Setup: To a solution of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (1.0 eq) in warm methanol (approx. 0.2 M solution), add a solution of thiosemicarbazide (1.0 eq) in warm methanol.

  • Reaction Execution: Heat the resulting mixture to reflux. A precipitate is expected to form during the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the target thiosemicarbazone as a solid.

  • Characterization (Expected): The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure. The melting point should also be determined. A prominent signal for the N-H protons and the C=S stretch in the IR spectrum would be indicative of product formation.

Application II: Multicomponent Hantzsch Dihydropyridine Synthesis

Scientific Rationale:

The Hantzsch dihydropyridine synthesis is a classic and powerful multicomponent reaction (MCR) that efficiently constructs the 1,4-dihydropyridine (1,4-DHP) core from an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate).[1][2] This scaffold is of immense medicinal importance, forming the backbone of several blockbuster drugs known as calcium channel blockers (e.g., Nifedipine, Amlodipine), which are widely used to treat hypertension and angina.[2] Using 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde in this MCR allows for the rapid assembly of novel, complex hybrid molecules containing both the pyridinone and dihydropyridine motifs, opening avenues to new therapeutic agents with potentially unique pharmacological profiles.

Mechanism of the Hantzsch Synthesis

G cluster_paths Parallel Pathways cluster_merge Key Combination & Cyclization cluster_product Product A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B C α,β-Unsaturated Carbonyl B->C G Michael Addition C->G D Ammonia + β-Ketoester E Condensation D->E F Enamine Intermediate E->F F->G H Cyclization & Dehydration G->H I 1,4-Dihydropyridine Product H->I

Caption: Mechanistic overview of the Hantzsch synthesis.

Representative Protocol: Hantzsch Synthesis of a Novel Dihydropyridine Derivative

This protocol is a generalized procedure and requires optimization for the specific reactants.

  • Reaction Setup: In a round-bottom flask, combine 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of an organocatalyst such as guanidine hydrochloride (0.1 eq) in a suitable solvent like ethanol.

  • Addition of Nitrogen Source: Add ammonium acetate (1.1 eq) to the mixture.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. The reaction time can vary significantly based on the reactivity of the aldehyde.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The solid product that precipitates is collected by vacuum filtration.

  • Washing and Drying: Wash the crude product with water and then a small amount of cold ethanol. Dry the product under vacuum.

  • Recrystallization: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Characterization (Expected): Confirm the structure of the product using ¹H NMR (expecting characteristic signals for the newly formed dihydropyridine ring protons), ¹³C NMR, MS, and IR analysis.

Application III: Knoevenagel Condensation for α,β-Unsaturated Scaffolds

Scientific Rationale:

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst. This reaction is a powerful tool for forming carbon-carbon double bonds and generating α,β-unsaturated products. These products are not only important synthetic intermediates but also exhibit a range of biological activities, particularly as anticancer agents, by acting as Michael acceptors that can covalently modify biological nucleophiles in target proteins. Applying the Knoevenagel condensation to 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde provides a straightforward entry to novel pyridinone-based Michael acceptors for covalent inhibitor design.

Logical Flow of Knoevenagel Condensation

G A Aldehyde P2 Nucleophilic Attack on Aldehyde Carbonyl A->P2 B Active Methylene Compound (e.g., Malononitrile) P1 Deprotonation of Active Methylene B->P1 C Base Catalyst (e.g., Piperidine, NaHCO₃) C->P1 D Solvent (e.g., Water, Ethanol) P1->P2 P3 Dehydration (Water Elimination) P2->P3 O1 α,β-Unsaturated Product P3->O1 O2 Precipitation & Filtration O1->O2 O3 Purification O2->O3

Caption: Key steps in the Knoevenagel condensation reaction.

Representative Protocol: Synthesis of 2-((1-methyl-6-oxo-1,6-dihydropyridin-2-yl)methylene)malononitrile

This green chemistry protocol is based on analogous reactions and should be adapted and optimized.

  • Reaction Setup: In a flask, suspend 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in water.

  • Catalyst Addition: Add a weak inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.0 eq) to the stirred suspension.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 30-60 minutes. The product is expected to precipitate out of the aqueous solution as it is formed. Monitor the reaction by TLC (using an organic solvent system like ethyl acetate/hexane).

  • Work-up and Purification: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water to remove the inorganic base and any unreacted malononitrile, then with a small amount of cold ethanol. Dry the product under vacuum.

  • Characterization (Expected): The structure of the bright yellow or orange product should be confirmed by spectroscopic methods. The ¹H NMR spectrum should show a characteristic singlet for the new vinylic proton, and the IR spectrum should show a strong nitrile (C≡N) stretch.

Conclusion and Future Outlook

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a potent and versatile building block for medicinal chemistry. Its strategic combination of a privileged pyridinone core and a reactive aldehyde handle allows for its facile incorporation into a wide range of molecular scaffolds with demonstrated therapeutic potential. The representative protocols provided for thiosemicarbazone formation, Hantzsch dihydropyridine synthesis, and Knoevenagel condensation illustrate the breadth of possibilities. These reactions provide access to compounds that can be screened for anticancer, antihypertensive, and other therapeutic activities. Further exploration of this aldehyde in other multicomponent reactions and its use in the synthesis of targeted covalent inhibitors represents a promising frontier for the development of next-generation therapeutics.

References

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Doğan, M., et al. (2022). Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. Medical Oncology, 39(157). Available from: [Link]

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). International Journal of Molecular Sciences, 15(7), 12306-12328. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. Available from: [Link]

  • Doğan, M., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone derivatives. Medical Oncology, 39(8), 157. Available from: [Link]

  • Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 7(1), 161-166. Available from: [Link]

  • Mu, M., et al. (2017). The Knoevenagel condensation between malononitrile with (a) 4-phenyl-benzaldehyde and (b) benzaldehyde over AMSA-MIL-101-NH2. ResearchGate. Available from: [Link]

  • Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(3), 487. Available from: [Link]

  • Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. Available from: [Link]

  • Sohal, H. S., et al. (2015). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 5(1), 1-5. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 19(9), 14594-14608. Available from: [Link]

  • Ren, Z., et al. (2008). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Journal of the Chinese Chemical Society, 55(6), 1293-1296. Available from: [Link]

  • Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst. (2019). ResearchGate. Available from: [Link]

  • Oriental Journal of Chemistry. (2022). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry, 38(4). Available from: [Link]

  • Tiritiris, I., et al. (2019). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 24(17), 3103. Available from: [Link]

  • ResearchGate. (2021). Design, Synthesis and In Silico Molecular Docking Study of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as Fibroblast growth factor 1 inhibitor. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 14, 1486-1520. Available from: [Link]

  • Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 489-539. Available from: [Link]

  • Wang, Y., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(5), 3893-3903. Available from: [Link]

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Application

Application Notes and Protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde as a Potential Chemical Probe

Authored by: Senior Application Scientist Abstract This document provides a detailed technical guide on the potential applications of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde as a covalent chemical probe for bio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a detailed technical guide on the potential applications of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde as a covalent chemical probe for biological research. While this specific molecule is not extensively documented in peer-reviewed literature as a probe, its inherent chemical features—a reactive aldehyde group on a heterocyclic scaffold—suggest its utility in covalently modifying biological nucleophiles. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, hypothetical protocols, and experimental workflows to explore its potential in target identification and validation. The methodologies described herein are based on established principles of covalent probe development and aldehyde-based bioconjugation.[1][2][3]

Introduction: The Rationale for Aldehyde-Based Covalent Probes

Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the identification and functional characterization of proteins in their native biological context.[1][4] By forming a stable, covalent bond with their target protein, these probes offer distinct advantages, including the ability to overcome weak binding affinities, achieve prolonged target engagement, and facilitate the enrichment and identification of target proteins from complex mixtures.[5][6]

The aldehyde functional group is a "tunably" reactive electrophile that can selectively form covalent bonds with nucleophilic amino acid residues, primarily the ε-amino group of lysine, under physiological conditions.[2][3] This reaction proceeds via the formation of a Schiff base, which can be subsequently stabilized by reduction to form a permanent secondary amine linkage.[7]

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde presents an intriguing scaffold for a chemical probe. It combines a reactive aldehyde "warhead" with a dihydropyridine core, a privileged structure in medicinal chemistry.[8][9] This guide outlines the potential of this molecule as a research tool and provides detailed, albeit prospective, protocols for its application.

Properties and Specifications

The fundamental properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde are summarized below. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

PropertyValueSource
CAS Number 63486-86-2[10]
Molecular Formula C₇H₇NO₂[10]
Molecular Weight 137.14 g/mol
IUPAC Name 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
Canonical SMILES CN1C=CC=C(C1=O)C=O[11]

Proposed Principle of Action: Covalent Target Engagement

The primary mechanism of action for this probe is proposed to be the covalent modification of protein nucleophiles. The aldehyde group serves as the electrophilic warhead that reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.

Step 1: Schiff Base Formation. The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a reversible imine bond, also known as a Schiff base.

Step 2: Reductive Amination. To create a stable, irreversible bond, the Schiff base is reduced. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is typically used as it selectively reduces the imine in the presence of the aldehyde, thus minimizing depletion of the probe.[7] This results in a stable secondary amine linkage between the probe and the protein.

G Probe Probe-CHO (Aldehyde) SchiffBase Protein-N=CH-Probe (Schiff Base) Probe->SchiffBase + H₂O Protein Protein-NH₂ (Lysine Residue) Protein->SchiffBase StableAdduct Protein-NH-CH₂-Probe (Stable Linkage) SchiffBase->StableAdduct + [H] (e.g., NaBH₃CN)

Caption: Proposed mechanism of covalent labeling.

Application I: In Vitro Protein Labeling

This protocol is designed to verify the reactivity of the probe with a purified protein.

Objective

To confirm that 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde can covalently label a model protein (e.g., Bovine Serum Albumin, BSA) in a controlled environment.

Materials
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

  • Purified protein (e.g., BSA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.4. Crucially, avoid amine-containing buffers like Tris. [12]

  • Sodium cyanoborohydride (NaBH₃CN) solution (prepare fresh)

  • SDS-PAGE reagents

  • Coomassie stain or fluorescent protein stain

Step-by-Step Protocol
  • Sample Preparation: Prepare a solution of the target protein (e.g., 1 mg/mL BSA) in the reaction buffer.[12]

  • Probe Addition: Add the probe from a concentrated DMSO stock to the protein solution. Test a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for Schiff base formation.

  • Reduction: Add freshly prepared NaBH₃CN to a final concentration of ~20 mM. Incubate for another hour at room temperature to stabilize the covalent bond.[7]

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted probe.[12]

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel.

  • Visualization: Stain the gel with Coomassie Blue. Successful labeling may be indicated by a slight shift in the molecular weight of the protein band. For more sensitive detection, analysis by mass spectrometry is required to confirm the mass addition and identify the site of modification.

Application II: Chemoproteomic Target Identification

This advanced protocol outlines a hypothetical workflow for identifying the cellular targets of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde in a complex biological sample, such as a cell lysate. This strategy requires a modified version of the probe that includes a bioorthogonal handle (e.g., a terminal alkyne) for enrichment.

Principle

An alkyne-modified version of the probe is incubated with a cell lysate. Labeled proteins are then "clicked" to an azide-functionalized reporter tag (e.g., biotin-azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The biotinylated proteins are then enriched on streptavidin beads and identified by mass spectrometry.[13]

G node_input node_input node_process node_process node_output node_output node_analysis node_analysis Lysate Cell Lysate (Proteome) Labeling Covalent Labeling of Target Proteins Lysate->Labeling Probe Alkyne-Probe Probe->Labeling Click Click Chemistry: + Biotin-Azide, Cu(I) Labeling->Click Enrich Streptavidin Enrichment Click->Enrich Wash On-Bead Washing Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification & Quantification LCMS->Identify

Caption: Chemoproteomic workflow for target ID.

Step-by-Step Protocol (Hypothetical)
  • Lysate Preparation: Prepare a cell lysate in an amine-free buffer (e.g., HEPES-based lysis buffer) containing protease inhibitors. Determine the total protein concentration.

  • Probe Labeling: Treat the lysate (e.g., 1 mg total protein) with the alkyne-modified probe at various concentrations. Include a vehicle control (DMSO) and a competition control where the lysate is pre-incubated with a high concentration of the unmodified "parent" probe before adding the alkyne-probe. Incubate for 1-2 hours.

  • Reduction: Add NaBH₃CN to stabilize the linkage, as described in Protocol 4.3.

  • Click Reaction: Add the following click chemistry reagents: Biotin-Azide, TCEP (a reducing agent), TBTA (a copper-coordinating ligand), and finally Copper(II) Sulfate. Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the proteins (e.g., via chloroform/methanol) to remove excess reagents.

  • Enrichment: Resuspend the protein pellet and add streptavidin-agarose beads. Incubate for 1-2 hours with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A common wash series includes buffers with high salt, urea, and detergents (e.g., SDS).[14]

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce the proteins (with DTT), alkylate them (with iodoacetamide), and digest them overnight with trypsin.[14]

  • Mass Spectrometry: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the enriched proteins. Proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls are considered candidate targets.

Troubleshooting

IssuePossible CauseSuggested Solution
No labeling observed Probe is not reactive; Protein has no accessible lysines; Reaction conditions are suboptimal.Confirm probe integrity; Use a different model protein; Optimize pH (7.0-8.5) and incubation time.
High background in proteomics Non-specific binding to beads; Insufficient washing.Increase the stringency and number of wash steps; Include a "no probe" control to identify background binders.
Probe precipitates in buffer Low aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) but keep it below 5% to avoid protein denaturation; Test different buffer systems.

Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde holds promise as a foundational scaffold for developing novel chemical probes. Its reactive aldehyde group provides a means for covalent engagement with protein targets. The protocols outlined in this guide, while based on established chemical principles, serve as a starting point for researchers to explore and validate the utility of this compound. Rigorous validation, including the use of appropriate controls and confirmation of labeling sites by mass spectrometry, is essential for robust and reproducible results.[4][15]

References

  • Reactive chemistry for covalent probe and therapeutic development. PMC, NIH.
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
  • Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
  • Covalent Inhibitor Criteria. The Chemical Probes Portal.
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  • Application Notes and Protocols for Succinaldehyde Cross-Linking in Proteomics. Benchchem.
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  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. Sigma-Aldrich.
  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. Sigma-Aldrich.
  • Protocol for clickable photoaffinity labeling and quantit
  • A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues. PMC, NIH.
  • Corundum Particles as Trypsin Carrier for Efficient Protein Digestion. MDPI.
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Method

Application Notes &amp; Protocols: Leveraging 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde for High-Throughput Covalent Ligand Discovery

Introduction: A Structural Rationale for Covalent Screening The landscape of drug discovery has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1][2] These molecules offer distinc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for Covalent Screening

The landscape of drug discovery has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs).[1][2] These molecules offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets or overcome drug resistance.[3][4] The core principle of a TCI involves a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein, typically after a non-covalent binding event.[5]

This guide introduces 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde , a compound uniquely positioned for application in covalent-based HTS. Its structure features two key moieties:

  • An Aldehyde Warhead: The carbaldehyde group is a moderately reactive electrophile capable of forming covalent bonds, most notably with the primary amine of lysine residues (via Schiff base formation) or the thiol of cysteine residues. This reactivity serves as the foundation for its use as a covalent screening compound.

  • A Dihydropyridine Scaffold: The substituted dihydropyridine ring provides a three-dimensional structure that can be optimized for non-covalent interactions within a protein's binding site, guiding the aldehyde warhead towards a reactive amino acid.

This document provides a comprehensive framework for utilizing this compound in HTS campaigns, detailing its physicochemical properties, proposing robust screening protocols, and outlining essential validation workflows to ensure scientific rigor.

Physicochemical Properties & Handling

Proper characterization and handling are paramount for the success of any HTS campaign. The inherent reactivity and structural features of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde necessitate careful consideration of its stability and solubility.

Table 1: Properties of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

PropertyValueSource / Note
Molecular Formula C₇H₇NO₂[6]
Molecular Weight 137.14 g/mol [6]
Canonical SMILES CN1C(=O)C=CC=C1C=O[6]
Physical Form Solid (predicted)General observation for similar structures
Solubility DMSO recommended for stock solutionsStandard HTS practice
Stability Caution Advised. Dihydropyridine rings are susceptible to oxidation to form the corresponding aromatic pyridine.[7][8] Stability in aqueous assay buffers must be experimentally verified.

Handling & Storage Recommendations:

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Stability: The dihydropyridine scaffold is known to be sensitive to light and oxidation, which can lead to aromatization and loss of activity.[9][10] It is critical to perform a stability study by incubating the compound in the final assay buffer for the duration of the experiment and analyzing for degradation via HPLC-MS.

  • Reactivity: The aldehyde group can be reactive with primary amine-containing buffers (e.g., Tris). The use of buffers such as HEPES or PBS is recommended.

Principle of Application: Covalent Modification of Protein Targets

The primary application of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is the discovery of inhibitors that function through covalent modification. The process is typically a two-step mechanism: 1) The molecule first binds non-covalently to the target protein, and 2) the proximal aldehyde warhead then reacts with a nearby nucleophilic amino acid.

The aldehyde can target several residues, with lysine being a primary candidate through the formation of a (typically reversible) Schiff base. This interaction can be sufficient for potent inhibition, especially if the non-covalent binding affinity is high.

Caption: A robust workflow for HTS and validation of covalent inhibitors.

Key Validation Experiments:
  • Washout or Jump-Dilution Assay: This is a functional assay to test for irreversible inhibition. [11] 1. Incubate the enzyme with a high concentration of the hit compound (e.g., 10x IC₅₀). 2. Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing the substrate. 3. Monitor enzyme activity over time. 4. Expected Result: If the compound is a true covalent inhibitor, enzyme activity will not recover upon dilution, unlike a reversible inhibitor which will dissociate, leading to activity recovery.

  • Intact Protein Mass Spectrometry (MS): This provides direct evidence of covalent bond formation. [11] 1. Incubate the target protein with and without the hit compound. 2. Remove any unbound compound. 3. Analyze the protein samples using LC-MS. 4. Expected Result: The protein sample incubated with the covalent inhibitor will show a mass shift corresponding to the molecular weight of the compound (137.14 Da), confirming the formation of a protein-inhibitor adduct.

  • Glutathione (GSH) Trapping Assay: This assay assesses the intrinsic reactivity of the compound.

    • Incubate the compound with a physiologically relevant concentration of GSH.

    • Monitor the formation of a GSH-compound adduct over time using HPLC-MS.

    • Rationale: Highly reactive, non-specific compounds will be rapidly trapped by GSH. A good covalent inhibitor should have moderate reactivity, allowing it to be guided by its scaffold to the target protein rather than reacting indiscriminately. [12]

Conclusion

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde represents a valuable chemical tool for high-throughput screening campaigns aimed at discovering novel covalent inhibitors. Its aldehyde warhead and dihydropyridine scaffold provide a promising starting point for fragment-based or targeted drug discovery. However, its potential liabilities, particularly the stability of the dihydropyridine ring and the reactivity of the aldehyde, must be rigorously evaluated. By employing the detailed protocols and self-validating workflows described in this guide, researchers can confidently assess the utility of this compound and validate any resulting hits, ensuring the integrity and success of their discovery efforts.

References

  • Vertex AI Search. (2024). Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry.
  • PRISM BioLab. (2024).
  • Singh, J., et al. (2020). Covalent inhibitors: a rational approach to drug discovery.
  • CAS. (2023).
  • ResearchGate. (n.d.). Covalent Inhibition in Drug Discovery.
  • BenchChem. (2025). Quantum Chemical Insights into the Stability of 1,4-Dihydropyridines: A Technical Guide.
  • PubMed. (n.d.).
  • National Institutes of Health. (2019).
  • Acta Poloniae Pharmaceutica. (2006).
  • Semantic Scholar. (n.d.).
  • National Institutes of Health. (n.d.). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1.
  • Biosynth. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.
  • National Institutes of Health. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • ACS Publications. (2025). Exploring Covalent Modulators in Drug Discovery and Chemical Biology.
  • National Institutes of Health. (n.d.). Reactive chemistry for covalent probe and therapeutic development.

Sources

Application

Application Notes and Protocols for Condensation Reactions of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to performing condensation reactions with 1-Methyl-6...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to performing condensation reactions with 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde, a versatile heterocyclic building block in medicinal chemistry and organic synthesis.[1] We will delve into the foundational principles of relevant condensation reactions, namely the Knoevenagel and Aldol-type reactions, and provide detailed, step-by-step protocols. This guide is designed to equip researchers with the necessary knowledge to successfully synthesize novel molecular entities for drug discovery and development. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Synthetic Utility of a Versatile Heterocycle

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a valuable scaffold in the synthesis of complex nitrogen-containing heterocycles.[1] The presence of a reactive aldehyde group at the 2-position, coupled with the electron-withdrawing nature of the pyridinone ring, makes it an excellent electrophile for various carbon-carbon bond-forming reactions. Condensation reactions, in particular, offer a powerful strategy to introduce molecular diversity and construct key intermediates for pharmaceutical and agrochemical research.[2]

The two primary condensation reactions we will focus on are the Knoevenagel and Aldol-type condensations. The choice between these pathways will largely depend on the desired final product and the nature of the nucleophilic partner.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[3] The active methylene compound is characterized by a CH2 group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), which enhances the acidity of the methylene protons.[3]

  • Aldol-Type Reaction: This reaction involves the addition of an enolate to a carbonyl compound.[4][5] While a classic Aldol reaction involves the self-condensation of an aldehyde or ketone, a "crossed" Aldol reaction between two different carbonyl compounds is also common.[5]

Reaction Schematics and Mechanistic Overview

Knoevenagel Condensation Pathway

The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[3]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active_Methylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Anion Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Intermediate Alkoxide Intermediate Enolate->Intermediate Nucleophilic Attack on Carbonyl Carbon Aldehyde 1-Methyl-6-oxo-1,6-dihydropyridine -2-carbaldehyde Protonation Protonation Intermediate->Protonation Dehydration Dehydration (-H2O) Protonation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Knoevenagel Condensation Workflow.

Aldol-Type Reaction Pathway

In a crossed Aldol reaction, a base is used to generate an enolate from a suitable ketone, which then acts as the nucleophile.

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Optional) Ketone Ketone (e.g., Acetone) Enolate Enolate Anion Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Nucleophilic Attack on Carbonyl Carbon Aldehyde 1-Methyl-6-oxo-1,6-dihydropyridine -2-carbaldehyde Dehydration Dehydration (-H2O) (with heat) Intermediate->Dehydration Product α,β-Unsaturated Ketone Dehydration->Product

Caption: Aldol-Type Reaction Workflow.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified.

  • Inert Atmosphere: Reactions involving strong bases or sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring the Reaction: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(1-methyl-6-oxo-1,6-dihydropyridin-2-ylidene)malononitrile.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde137.141.0137 mg
Malononitrile66.061.173 mg
Piperidine85.150.110 µL
Ethanol--5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (137 mg, 1.0 mmol) and ethanol (5 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add malononitrile (73 mg, 1.1 mmol) to the solution.

  • Add piperidine (10 µL, 0.1 mmol) as a catalyst.[6]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, a precipitate of the product should form. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-(1-methyl-6-oxo-1,6-dihydropyridin-2-ylidene)malononitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Aldol-Type Condensation with Acetone

This protocol describes the synthesis of 4-(1-methyl-6-oxo-1,6-dihydropyridin-2-yl)but-3-en-2-one.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde137.141.0137 mg
Acetone58.0810.00.73 mL
Sodium Hydroxide (10% aqueous solution)40.00-2 mL
Ethanol--5 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (137 mg, 1.0 mmol) in ethanol (5 mL).

  • Add acetone (0.73 mL, 10.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 10% aqueous sodium hydroxide solution (2 mL) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 6-8 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(1-methyl-6-oxo-1,6-dihydropyridin-2-yl)but-3-en-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Expert Insights

  • Low Yield in Knoevenagel Condensation: If the yield is low, consider increasing the amount of catalyst slightly or extending the reaction time. The use of a Dean-Stark apparatus to remove the water formed during the reaction can also drive the equilibrium towards the product.

  • Side Reactions in Aldol Condensation: The self-condensation of acetone can be a competing reaction.[4] Using a large excess of acetone and maintaining a low reaction temperature can help to minimize this side product.

  • Product Purification: The products of these reactions are often colored solids. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be an effective method for purification.

Conclusion

The condensation reactions of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde provide a versatile and efficient means of synthesizing a diverse range of heterocyclic compounds. The protocols outlined in this guide, based on the well-established Knoevenagel and Aldol-type reactions, offer a solid foundation for researchers in the field of drug discovery and organic synthesis. By understanding the underlying mechanisms and experimental nuances, scientists can confidently employ these methods to generate novel molecular entities with potential therapeutic applications.

References

  • Vertex AI Search. (n.d.). Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition.
  • ResearchGate. (n.d.). Four‐component synthesis of pyridines from aldehyde, malononitrile and....
  • Pandey, R., Singh, D., Thakur, N., & Raj, K. K. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PubMed Central.
  • Google Patents. (n.d.). High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.
  • Vertex AI Search. (n.d.). Effect of solvents on one-pot deacetalization-Knoevenagel condensation reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Wikipedia. (n.d.). Aldol reaction.
  • Vertex AI Search. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
  • The Organic Chemistry Tutor. (2018, May 9). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube.
  • Khan Academy. (n.d.). Intramolecular aldol condensation.
  • RSC Publishing. (n.d.). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions.
  • Benchchem. (n.d.). 6-Oxo-1,6-dihydropyridine-2-carbaldehyde|CAS 358751-77-6.
  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions.
  • MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions.
  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • To Chemistry Journal. (2020). Utilities of Active Methylen.
  • Sigma-Aldrich. (n.d.). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions.

Sources

Method

Unlocking the Therapeutic Potential of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Derivatives: A Guide for Researchers

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the pyridinon...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the pyridinone scaffold has garnered significant attention due to its presence in numerous pharmaceuticals and natural products. This guide focuses on the derivatives of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde, a versatile building block for generating a library of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, offering detailed protocols for their investigation.

I. The Chemistry: Synthesizing a Library of Bioactive Candidates

The journey to discovering novel therapeutic agents begins with robust and versatile synthetic strategies. The aldehyde functionality at the C2 position of the 1-Methyl-6-oxo-1,6-dihydropyridine core serves as a key handle for diversification, allowing for the facile synthesis of a wide array of derivatives, most notably Schiff bases.

A. Synthesis of the Core Scaffold: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

The preparation of the core aldehyde can be efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1][2][3] The reaction proceeds via the formation of an electrophilic iminium salt (the Vilsmeier reagent) from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich 1-methyl-2-pyridone ring, followed by hydrolysis to yield the desired carbaldehyde.

General Protocol for Vilsmeier-Haack Formylation:

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1-methyl-2-pyridone to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde, can then be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde cluster_derivatization Synthesis of Schiff Base Derivatives 1_methyl_2_pyridone 1-Methyl-2-pyridone formylation Vilsmeier-Haack Formylation 1_methyl_2_pyridone->formylation vilsmeier_reagent Vilsmeier Reagent (DMF, POCl3) vilsmeier_reagent->formylation aldehyde 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde formylation->aldehyde condensation Condensation (Schiff Base Formation) aldehyde->condensation primary_amine Primary Amines (R-NH2) primary_amine->condensation schiff_base Schiff Base Derivatives condensation->schiff_base Anti_Inflammatory_Pathway cluster_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NF_kB->iNOS Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines MAPK->iNOS MAPK->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Derivatives Pyridinone Derivatives Derivatives->NF_kB Inhibition Derivatives->MAPK Inhibition

Sources

Application

Application Notes &amp; Protocols: The Pyridinone Scaffold in Modern Pharmaceutical Research

Introduction: The Ascendance of the Pyridinone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biological targets with high affinity. The pyridinone ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1][2][3] Existing in two primary isomeric forms, 2-pyridone and 4-pyridone, this moiety offers a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[1][4]

The power of the pyridinone scaffold lies in its structural and electronic versatility. It possesses both hydrogen bond donor and acceptor capabilities, allowing it to form crucial interactions with biological targets like enzymes and receptors.[4][5][6] Furthermore, pyridinone can act as a bioisostere for amides, phenols, pyridines, and other cyclic systems, enabling chemists to fine-tune properties such as polarity, lipophilicity, aqueous solubility, and metabolic stability.[3][5] These characteristics have led to the successful development of pyridinone-containing drugs across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6] More than 50 pyridone-based drugs are now in clinical use, a testament to the scaffold's profound impact on pharmaceutical research.[1]

This guide provides an in-depth exploration of the pyridinone scaffold, from its fundamental chemical attributes and synthesis to its application in targeting critical disease pathways. It includes detailed, field-proven protocols for evaluating the biological activity of pyridinone derivatives, designed for researchers, scientists, and drug development professionals.

Caption: 2-Pyridone and 4-Pyridone isomers and their key properties.

Part 1: Synthesis and Derivatization Strategies

The utility of the pyridinone scaffold is enhanced by well-established and versatile synthetic routes. Generally, the construction of the pyridinone ring is achieved through two main approaches: the modification of an existing six-membered ring (like a pyridine) or, more commonly, the cyclic condensation of acyclic precursors.[5]

Feasible synthesis routes, often involving established condensation reactions, allow for the systematic manipulation of the scaffold's physicochemical properties.[4][5][6] By adjusting polarity, lipophilicity, and hydrogen bonding potential through derivatization at multiple positions, chemists can optimize drug-like characteristics.[5][6] For example, Bai et al. reported an efficient, one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine using L-proline as a catalyst, a method noted for its broad functional group tolerance.[5] This synthetic accessibility is a primary reason for the scaffold's wide application in fragment-based drug design and as a core motif for binding to targets like protein kinases.[4][5]

Synthesis_Workflow Start Acyclic Precursors (e.g., dicarbonyls, amines) Step1 Cyclic Condensation Reaction Start->Step1 Step2 Core Pyridinone Scaffold Step1->Step2 Step3 Functionalization & Derivatization (Substitution at C3, C4, C5, C6, N1) Step2->Step3 Step4 Library of Pyridinone Analogs Step3->Step4 End Screening & SAR Studies Step4->End

Caption: General workflow for pyridinone library synthesis.

Part 2: Therapeutic Applications and Mechanisms of Action

Pyridinone derivatives exhibit a remarkable breadth of biological activities, leading to their development as treatments for a diverse range of human diseases.[1][5][7]

Anticancer Agents: Targeting Kinases and Beyond

A significant number of pyridinone-based drugs are anticancer agents, primarily functioning as kinase inhibitors.[8] The pyridinone structure is adept at fitting into the ATP-binding pocket of kinases, where it can form critical hydrogen bonds with the "hinge region" of the enzyme, leading to potent and often selective inhibition.[4][5]

  • Protein Tyrosine Kinase (PTK) Inhibitors: Pyridinone-quinazoline hybrids have been developed as potent PTK inhibitors, demonstrating significant cytotoxic activity against cancer cell lines like MCF-7, HeLa, and HepG2.[5]

  • Met Kinase Inhibitors: Conformationally constrained 2-pyridone analogs are potent inhibitors of Met kinase, a key driver in many cancers. Compound 2, for example, has an IC50 value of 1.8 nM against Met kinase and has demonstrated significant in vivo antitumor activity.[9]

  • EZH2 Inhibitors: Tazemetostat, an FDA-approved drug, features a pyridinone core and functions as an inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in various cancers.[10] The pyridone moiety forms two crucial hydrogen bonds with the EZH2 active site.[11]

Antiviral Therapeutics

The pyridinone scaffold is integral to several potent antiviral drugs.

  • Anti-HIV Agents: Doravirine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[4][5][10] Its structure incorporates a pyridinone ring, which is crucial for its binding to the reverse transcriptase enzyme.

  • Anti-Influenza Agents: Baloxavir marboxil is a first-in-class antiviral that inhibits the cap-dependent endonuclease of the influenza virus polymerase.[12] This mechanism, known as "cap snatching" inhibition, prevents the virus from synthesizing its own mRNA and is distinct from older neuraminidase inhibitors.[12]

Antimicrobial and Anti-Inflammatory Drugs
  • Antifungal Agents: Ciclopirox is a synthetic hydroxypyridone derivative with broad-spectrum antifungal and antibacterial activity.[5][13] Its ability to chelate metal ions is thought to interfere with essential metal-dependent enzymes in microbial cells.

  • Anti-Fibrotic/Anti-Inflammatory Agents: Pirfenidone is an approved treatment for idiopathic pulmonary fibrosis (IPF).[4][5] It exhibits anti-inflammatory and anti-fibrotic properties by downregulating the production of pro-inflammatory cytokines and inhibiting fibroblast proliferation.

Representative Pyridinone-Based Drug Therapeutic Area Mechanism of Action / Target Reference(s)
Palbociclib OncologyCyclin-dependent kinase (CDK4/6) inhibitor[10]
Tazemetostat OncologyEZH2 histone methyltransferase inhibitor[5][10]
Ripretinib OncologyKIT/PDGFRA kinase inhibitor[10]
Doravirine Antiviral (HIV)Non-nucleoside reverse transcriptase inhibitor[4][5][10]
Baloxavir marboxil Antiviral (Influenza)Cap-dependent endonuclease inhibitor[12]
Pirfenidone Anti-FibroticDownregulates profibrotic and inflammatory mediators[4][5]
Ciclopirox AntifungalBroad-spectrum antimicrobial, metal chelation[4][5]
Milrinone CardiotonicPhosphodiesterase 3 (PDE3) inhibitor[4][5]

Part 3: Experimental Protocols

The following protocols provide standardized, robust methodologies for evaluating the efficacy of novel pyridinone derivatives in two key therapeutic areas: kinase inhibition and antimicrobial activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A luminescent signal is generated that is directly proportional to the remaining ATP. Potent inhibitors will prevent ATP consumption, resulting in a strong luminescent signal. This protocol is suitable for high-throughput screening to determine inhibitor IC50 values.[14]

Materials:

  • Purified target kinase and its specific peptide substrate.

  • Test pyridinone compounds dissolved in DMSO.

  • Kinase assay buffer (e.g., HEPES, Brij-35, MgCl2, EGTA).

  • ATP solution at a concentration near the K_m for the target kinase.

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • White, flat-bottom 384-well assay plates.

  • Multichannel pipettor and a luminescence plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyridinone compounds in DMSO. A typical 10-point, 3-fold serial dilution is recommended.[14] Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate.[15]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the assay buffer.

    • Dispense 5 µL of the kinase/substrate solution into each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.[15] Mix gently on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.[14]

  • Detection: Add 10 µL of the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescent signal. Incubate for 10-30 minutes at room temperature to stabilize the signal.[14][15]

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[15][16]

Kinase_Assay_Workflow A 1. Prepare serial dilution of Pyridinone compounds in DMSO B 2. Add compounds to 384-well plate A->B C 3. Add Kinase/Substrate mix B->C D 4. Initiate reaction with ATP Incubate for 60 min C->D E 5. Add ATP Detection Reagent to stop reaction & generate signal D->E F 6. Measure luminescence E->F G 7. Calculate % Inhibition and determine IC50 value F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. This is a gold-standard method for assessing the potency of new antibacterial or antifungal compounds.

Materials:

  • Test pyridinone compounds dissolved in DMSO.

  • Bacterial or fungal strain of interest.

  • Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for bacteria).[15]

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or plate reader (for OD600 measurement).

Procedure:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[15]

  • Inoculum Preparation:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[15]

  • Inoculation: Add the prepared inoculum to each well of the plate containing the diluted compound. The final volume should be 100-200 µL.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest compound concentration that shows no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[15]

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889.
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online.
  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers Media S.A.
  • Pyridones in drug discovery: Recent advances. (n.d.).
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry.
  • Synthesis of pyridinone with various reactions. (n.d.).
  • Application Notes and Protocols for Enzyme Inhibition Studies Involving Ethyl 5-cyano-2H-pyridine-1-carboxyl
  • Application Notes and Protocols: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in Medicinal Chemistry. (n.d.). BenchChem.
  • Synthesis of the pyridone derivatives 5, 6. (n.d.).
  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. (n.d.). BenchChem.
  • Synthesis of some pyridone derivatives. (2025).
  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry.
  • Baloxavir marboxil. (n.d.). In Wikipedia. Retrieved December 31, 2025.

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde in Modern Heterocyclic Synthesis

Abstract 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a highly functionalized pyridone derivative that has emerged as a potent and versatile building block in synthetic organic and medicinal chemistry. Its intrin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a highly functionalized pyridone derivative that has emerged as a potent and versatile building block in synthetic organic and medicinal chemistry. Its intrinsic chemical architecture, characterized by a reactive aldehyde group positioned ortho to a nitrogen atom within an electron-rich pyridone ring, provides a unique platform for constructing a diverse array of complex heterocyclic systems. This guide elucidates the core reactivity of this scaffold and provides detailed, field-proven protocols for its application in the synthesis of novel compounds with significant therapeutic and industrial potential. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Foundational Principles: Understanding the Reagent's Utility

The synthetic power of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde stems from the juxtaposition of two key functional groups: the electrophilic carbaldehyde and the nucleophilic-coordinating pyridone core.

  • The Aldehyde Moiety : As a primary aldehyde, this group is a highly reactive electrophilic center. It readily participates in a wide range of classical carbonyl reactions, including condensations, reductive aminations, and additions of organometallic reagents. This functionality serves as the principal "handle" for molecular elaboration and the initiation of cyclization cascades.

  • The Pyridone Core : The 1-methyl-6-oxo-dihydropyridine ring is more than a passive scaffold. The endocyclic amide imparts significant electronic character, influencing the reactivity of the adjacent aldehyde. Furthermore, the ring's nitrogen and oxygen atoms can act as coordination sites for metal catalysts or as participants in intramolecular cyclization events, directing the formation of fused ring systems.

This combination allows for the strategic and often regioselective construction of fused heterocycles, which are privileged structures in drug discovery.[1]

Core_Reactivity cluster_reagent 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde cluster_features Key Reactive Sites cluster_reactions Primary Transformations Reagent Key Building Block Aldehyde Electrophilic Aldehyde (C=O) Reagent->Aldehyde exposes Pyridone Nucleophilic/Coordinating Pyridone Ring (N, O) Reagent->Pyridone contains Condensation Condensation (e.g., Knoevenagel, Schiff Base) Aldehyde->Condensation enables ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination enables Cyclization Intramolecular Cyclization Pyridone->Cyclization facilitates

Caption: Core reactivity map of the title compound.

Application in Fused Heterocycle Synthesis: Pyrido[2,3-d]pyrimidines

Fused pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles with demonstrated biological activities, including roles as kinase inhibitors for targeted cancer therapy.[2] The subject aldehyde is an ideal precursor for accessing this scaffold through condensation-cyclization reactions with suitable binucleophiles.

Mechanistic Rationale

The synthesis proceeds via a one-pot reaction with an amidine-containing substrate, such as guanidine or acetamidine. The reaction is initiated by the nucleophilic attack of a primary amine from the binucleophile onto the electrophilic aldehyde carbon, forming a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nucleophilic site onto a carbon of the pyridone ring, followed by dehydration or aromatization, yields the final fused heterocyclic system. The precise mechanism and final structure can be directed by the choice of catalyst and reaction conditions.

Protocol: Synthesis of a Model Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a representative synthesis using guanidine hydrochloride to form a 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one core.

Materials:

  • 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in 30 mL of anhydrous ethanol under an inert atmosphere (N₂ or Argon).

  • Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 equivalents). Stir for 20 minutes at room temperature to liberate free guanidine.

  • Initiation of Condensation: Add 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize carefully with glacial acetic acid. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove residual impurities. Dry the product under vacuum to yield the target compound. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF)/water.

ParameterValueReference
Reactants Aldehyde, Guanidine HCl[3]
Base/Solvent NaOEt / Ethanol[3]
Temperature Reflux (~78 °C)
Typical Yield 65-80%
Product Class Pyrido[2,3-d]pyrimidine[2]

Synthesis of Biologically Active Thiosemicarbazones

Thiosemicarbazones derived from pyridine-2-carboxaldehydes are well-established as potent chelators and exhibit a wide range of pharmacological activities, including antitumor and antiviral properties.[4] The title aldehyde serves as a direct precursor to this important class of compounds.

Mechanistic Rationale

The synthesis is a straightforward acid-catalyzed condensation reaction. The nucleophilic nitrogen of thiosemicarbazide attacks the aldehyde's carbonyl carbon. This is followed by a dehydration step to form the characteristic C=N-N-C(=S)N linkage of the thiosemicarbazone. The reaction is typically high-yielding and produces a stable, crystalline product.

Thiosemicarbazone_Synthesis start Materials step1 Step 1: Dissolution Dissolve Aldehyde in warm Methanol. Add catalytic acetic acid. start->step1 step2 Step 2: Addition Add Thiosemicarbazide solution. step1->step2 step3 Step 3: Reflux Heat mixture to reflux for 1-2 hours. step2->step3 step4 Step 4: Isolation Cool to room temperature. Collect precipitate by filtration. step3->step4 end Final Product: Thiosemicarbazone step4->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring reproducible, high-yield results.

Overview of the Core Synthesis: The Vilsmeier-Haack Reaction

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a valuable heterocyclic building block. Its synthesis is most commonly and efficiently achieved via the Vilsmeier-Haack formylation of 1-methyl-2(1H)-pyridone. This reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.[1][2][3]

The process involves two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich 1-methyl-2(1H)-pyridone attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][5]

The inherent electron-deficient nature of the pyridine ring is overcome by the electron-donating effect of the N-methyl group and the pyridone oxygen, which makes the substrate sufficiently nucleophilic to react with the Vilsmeier reagent, a weak electrophile.[4]

Vilsmeier_Workflow cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyridone 1-Methyl-2(1H)-pyridone Vilsmeier_Reagent->Pyridone Iminium_Intermediate Iminium Salt Intermediate Pyridone->Iminium_Intermediate Electrophilic Attack Product Target Aldehyde Iminium_Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., H₂O, NaHCO₃)

Caption: General workflow for the Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and why? A: The recommended starting material is 1-methyl-2(1H)-pyridone. The pyridone tautomer is crucial as the endocyclic nitrogen and exocyclic oxygen act as strong electron-donating groups, activating the pyridine ring for electrophilic substitution by the relatively weak Vilsmeier reagent.

Q2: What are the critical reaction parameters to control for this synthesis? A: The most critical parameters are temperature and reagent stoichiometry .

  • Temperature: The Vilsmeier reagent is typically formed at 0°C.[6] The subsequent formylation reaction temperature must be carefully optimized, often between 70-100°C.[6][7] Temperatures that are too low will result in no reaction, while excessively high temperatures can cause decomposition of the starting material or product.[6]

  • Stoichiometry: The ratio of POCl₃ to DMF and the equivalents of the Vilsmeier reagent relative to the pyridone substrate are vital. An excess of POCl₃ can lead to decomposition.[6] Typically, using 3-5 equivalents of the pre-formed Vilsmeier reagent is a good starting point.[7]

Q3: What kind of yield can I realistically expect? A: With an optimized protocol, yields can be good to excellent. Literature precedents for similar Vilsmeier reactions on activated systems report yields ranging from 70% to over 90%. However, without careful optimization, yields can be significantly lower.

Q4: How do I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The product aldehyde is significantly more polar than the starting 1-methyl-2(1H)-pyridone. Stain with potassium permanganate or iodine if spots are not UV-active.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction yields are consistently below 30%, or I'm recovering only my starting material. What's going wrong?

A: This is a common issue often traced back to reagent quality, insufficient activation, or improper temperature control.

  • Causality & Solution 1: Reagent Quality (Moisture Contamination): The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the electrophilic iminium salt.

    • Action: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. Ensure POCl₃ is fresh and has not been exposed to atmospheric moisture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]

  • Causality & Solution 2: Insufficient Activation (Temperature Too Low): The electrophilic substitution step requires thermal energy to overcome the activation barrier.

    • Action: If you are recovering starting material quantitatively, the reaction temperature is likely too low.[6] Gradually increase the reaction temperature in 10°C increments (e.g., from 70°C to 80°C, then 90°C) and monitor by TLC. One study found 60°C to be insufficient, with the reaction proceeding well at 80°C.[6]

  • Causality & Solution 3: Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Action: Ensure at least 3-4 equivalents of the Vilsmeier reagent are used relative to the 1-methyl-2(1H)-pyridone. Prepare the reagent in situ at 0°C, allow it to stir for 30 minutes to ensure complete formation, and then add your substrate.[6]

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Only Only Starting Material (SM) Present Check_TLC->SM_Only High Rf spot Decomposition Baseline Streaking / Many Spots (Decomposition) Check_TLC->Decomposition Low Rf / Streaking Action_Temp Action: Increase Reaction Temperature (e.g., 80°C -> 100°C) SM_Only->Action_Temp Action_Decomp See 'Decomposition' Section Decomposition->Action_Decomp Action_Stoich Action: Increase Equivalents of Vilsmeier Reagent Action_Temp->Action_Stoich Action_Reagents Action: Verify Anhydrous Reagents (DMF, POCl₃) Action_Stoich->Action_Reagents

Caption: Decision workflow for troubleshooting low product yield.

Problem Area 2: Product Decomposition or Side Reactions

Q: My TLC plate shows a dark baseline streak and multiple unidentified spots. What is causing this decomposition?

A: Decomposition often points to reaction conditions that are too harsh, particularly excessive temperature or incorrect reagent ratios.

  • Causality & Solution 1: Temperature Too High: While heat is needed, excessive temperatures (e.g., >120°C) can cause the pyridone ring or the aldehyde product to degrade, leading to complex mixtures and polymerization (dark baseline material).

    • Action: Reduce the reaction temperature. If you observe decomposition at 100°C, try running the reaction at 80°C for a longer period.[6] The optimal temperature is a balance between reaction rate and stability.

  • Causality & Solution 2: Excess POCl₃: Phosphorus oxychloride is a strong dehydrating agent and Lewis acid. An excessive amount relative to DMF can lead to uncontrolled side reactions and charring.

    • Action: Carefully control the stoichiometry. A POCl₃:DMF ratio of 1:1.2 is common. One study noted that increasing the ratio to 1:5 (POCl₃:DMF) resulted in complete decomposition of the starting material.[6] Prepare the Vilsmeier reagent by adding POCl₃ dropwise to cold DMF, never the other way around.

Parameter Symptom Recommended Action
Temperature Dark reaction mixture, TLC streakingDecrease temperature by 10-20°C.
POCl₃:DMF Ratio Rapid color change to black on additionEnsure correct stoichiometry (e.g., 1:1.2). Add POCl₃ slowly to cold DMF.
Workup Product degrades during isolationPerform an extractive workup quickly. Neutralize acidic conditions promptly with a mild base like NaHCO₃.
Problem Area 3: Difficult Product Purification

Q: I've isolated a crude product, but it's proving difficult to purify by column chromatography. What are my options?

A: Purification challenges can arise from residual DMF, the polar nature of the product, or its potential instability on silica gel.

  • Causality & Solution 1: Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely, often co-eluting with the product on silica gel.

    • Action: Before chromatography, perform multiple aqueous washes of your organic extract (e.g., with brine) to remove the bulk of the DMF. If it persists, a high-vacuum (e.g., using a rotary evaporator connected to a high-vacuum pump) at a slightly elevated temperature (40-50°C) can help.

  • Causality & Solution 2: Product Polarity & Stability: The aldehyde is quite polar and may streak or partially decompose on standard silica gel, which can be slightly acidic.

    • Action 1 (Chromatography): Consider deactivating your silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, like 1% triethylamine in your eluent system.

    • Action 2 (Alternative Purification): Recrystallization can be a highly effective alternative. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes to find suitable conditions.

Optimized Experimental Protocol

This protocol is a robust starting point based on established Vilsmeier-Haack procedures.

  • Reagent Preparation (Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 4.0 equiv.).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting mixture at 0°C for 30 minutes. A white solid may form; this is normal.

  • Formylation Reaction:

    • Dissolve 1-methyl-2(1H)-pyridone (1.0 equiv.) in a minimal amount of anhydrous 1,2-dichloroethane (DCE) or DMF.

    • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0°C.

    • Slowly warm the reaction mixture to 80-90°C and maintain this temperature, monitoring the reaction progress by TLC every 1-2 hours until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 50% to 100% ethyl acetate in hexanes) or by recrystallization.

Characterization Data

Technique Expected Observations
¹H NMR A singlet for the aldehyde proton (CHO) between δ 9.5-10.0 ppm. A singlet for the N-methyl group (N-CH₃) around δ 3.5 ppm. Distinct signals for the three aromatic protons on the pyridone ring.
¹³C NMR A signal for the aldehyde carbonyl carbon between δ 185-195 ppm.
IR Spectroscopy A strong C=O stretching band for the aldehyde around 1700 cm⁻¹. A strong C=O stretching band for the pyridone amide around 1660 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ corresponding to the molecular weight of the product (C₇H₇NO₂).

References

  • BenchChem. (2025).
  • Pan, W., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. [Link]

  • Xu, P., Guo, S.-M., & Studer, A. (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Fu, Y., et al. (2022). C3-Formylation of Pyridines via Streptocyanine Intermediates. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Khan, T. H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26902. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Patil, P. B., & Devan, S. S. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 6(9), 3698-3710. [Link]

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Optimization

stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde under different conditions

Welcome to the technical support center for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various laboratory conditions.

Introduction to the Stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound with a reactive aldehyde functional group. This unique structure presents both opportunities for diverse chemical transformations and challenges in terms of its stability. Understanding its behavior under different conditions is crucial for reliable and reproducible experimental outcomes. The pyridone ring can be susceptible to hydrolysis, particularly at extreme pH values, while the aldehyde group is prone to oxidation and nucleophilic attack.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation of the aldehyde group: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents.[1]

  • Hydrolysis of the pyridone ring: While generally more stable than a simple amide, the lactam in the pyridone ring can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.[1]

  • Photodegradation: Aromatic aldehydes can be susceptible to photodegradation upon exposure to UV or even visible light, which can lead to a variety of complex reactions.[4]

  • Polymerization: Unsaturated aldehydes have the potential to polymerize, which can be initiated by light, heat, or impurities.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to use high-purity, peroxide-free solvents and to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is expected to be pH-dependent.

  • Acidic conditions: Strong acidic conditions may catalyze the hydrolysis of the pyridone ring.

  • Neutral conditions: The compound is likely most stable at a neutral or slightly acidic pH.

  • Basic conditions: Strong basic conditions can also promote hydrolysis of the pyridone ring.[1] The aldehyde group may also be susceptible to base-catalyzed reactions. It is crucial to control the pH of your reaction mixture to avoid unwanted degradation.[2][3][5]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing both an aromatic ring and an aldehyde group can be light-sensitive.[4] Exposure to UV and even high-intensity visible light can potentially lead to photodegradation.[6][7][8] It is recommended to handle the compound and its solutions in a laboratory with minimized light exposure or by using amber-colored glassware. For critical experiments, conducting them in a dark room is advisable.

Troubleshooting Guide

Encountering unexpected results in your experiments? This troubleshooting guide addresses common issues related to the stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or kinetics. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Check the purity of your 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde stock using HPLC or NMR before use. 2. Fresh Solutions: Prepare solutions fresh for each experiment. 3. Inert Atmosphere: If reactions are sensitive to oxygen, use degassed solvents and perform reactions under an inert atmosphere (N₂ or Ar).
Appearance of unknown peaks in HPLC or NMR analysis. Formation of degradation products during the reaction or workup.1. Identify Degradants: Use LC-MS to determine the mass of the unknown peaks and compare them with potential degradation products (e.g., the corresponding carboxylic acid). 2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate and identify degradation products.[1] 3. Modify Workup: If degradation occurs during workup, consider milder conditions (e.g., avoiding strong acids or bases, lower temperatures).
Reaction fails to proceed as expected. The compound may be reacting with the solvent or other reagents in an unintended way.1. Solvent Purity: Ensure the use of high-purity, peroxide-free solvents.[1] 2. Reagent Compatibility: Review the compatibility of all reagents with the aldehyde and pyridone functionalities. Avoid strong oxidizing or reducing agents unless they are part of the intended reaction.
Discoloration of the compound or its solutions over time. This could indicate polymerization or the formation of colored degradation products.1. Storage Conditions: Re-evaluate your storage conditions. Ensure the compound is protected from light, heat, and oxygen. 2. Purity Check: Analyze the discolored material to identify the impurities.

Diagram of Troubleshooting Logic

ForcedDegradation Start Prepare Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C) Start->Thermal Photo Photodegradation (ICH Q1B) Start->Photo Analysis Analyze by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for the forced degradation study of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (optional but recommended).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • Start with a gradient of 5-95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes. The gradient may need to be optimized based on the separation of the degradation products.

Flow Rate: 1.0 mL/min Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a diode array detector is recommended for method development). Injection Volume: 10 µL

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are crucial for demonstrating the specificity of the method.

Potential Degradation Pathways

Based on the structure of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde and general chemical principles, the following degradation pathways are proposed:

Diagram of Potential Degradation Pathways

DegradationPathways Parent 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde CarboxylicAcid 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Parent->CarboxylicAcid Oxidation (O₂, H₂O₂) RingOpened Ring-Opened Product Parent->RingOpened Hydrolysis (H⁺ or OH⁻) Photoproducts Various Photodegradation Products Parent->Photoproducts Photodegradation (Light)

Caption: Proposed degradation pathways for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

References

  • BenchChem. (2025). Atropaldehyde Stability and Degradation Technical Support Center. BenchChem.
  • CORE. (n.d.).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Royal Society of Chemistry. (2024). Monitoring of Lubricating Oil Degradation Via Fast Field Cycling NMR Relaxometry.
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (2024). Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy.
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
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  • Biosynth. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | 63486-86-2 | NCA48686.
  • Wiley Online Library. (2001).
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  • National Institutes of Health. (n.d.).
  • (2025). Pharma Stability: Troubleshooting & Pitfalls.
  • PubMed. (2024). Biodegradation of 3-methylpyridine by an isolated strain, Gordonia rubripertincta ZJJ.
  • Scribd. (2012).
  • Lhasa Limited. (2025).
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  • PubMed. (n.d.). Oxidative degradation of N(ε)
  • (n.d.). 701-44-0 | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • IJPPR. (2021).
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
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  • AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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  • ACS Publications. (2025). Monomer Isolation from Oligomeric Proteins within Coordination Cages to Study Interface Ligand Binding.
  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
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Troubleshooting

Technical Support Center: Reactions of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde with Amines

Welcome to the technical support hub for navigating the complexities of reactions involving 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde and various amines. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for navigating the complexities of reactions involving 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde and various amines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile aldehyde in their synthetic workflows. Here, we move beyond standard protocols to address the nuanced side reactions that can arise, providing in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the integrity and success of your research.

Section 1: Understanding the Core Reaction and Its Challenges

The reaction of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde with a primary amine is fundamentally an imine formation, a cornerstone of organic synthesis.[1][2][3] This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine.[1][4][5] While seemingly straightforward, the unique electronic and steric properties of this heterocyclic aldehyde can introduce a variety of side reactions, leading to unexpected products and diminished yields of the desired imine.

This guide will dissect these challenges, offering solutions grounded in mechanistic understanding and practical laboratory experience.

Diagram: Generalized Imine Formation Pathway

imine_formation Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + Amine (Nucleophilic Attack) Amine Amine Carbinolamine->Aldehyde - Amine Imine Imine Carbinolamine->Imine - H2O (Dehydration) Imine->Carbinolamine + H2O (Hydrolysis) Water Water

Caption: Reversible formation of an imine from an aldehyde and a primary amine.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Yield of the Desired Imine

Question: I'm reacting 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde with my primary amine, but I'm observing very low conversion to the expected imine, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low imine yield is a common frustration, often stemming from several factors. Let's break down the potential culprits and their solutions.

Causality Analysis:

  • Reversibility of the Reaction: Imine formation is an equilibrium process.[1][2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis.[1][2] The pyridone ring itself can also influence the position of the equilibrium.

  • Sub-optimal pH: The reaction is typically catalyzed by mild acid.[1][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7] However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[6] Conversely, in the absence of an acid catalyst, the initial nucleophilic attack can be slow.

  • Steric Hindrance: The ortho-substituents on the pyridine ring (the methyl group and the aldehyde) can create steric hindrance, slowing down the approach of the amine nucleophile. The nature of the amine itself also plays a crucial role; bulky primary amines will react more slowly.

Troubleshooting Protocols:

StrategyDetailed ProtocolRationale & Key Considerations
Water Removal 1. Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to continuously remove water as it is formed.[1] 2. Drying Agents: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[1][8][9] Ensure the sieves are properly activated by heating under vacuum before use.[8]This directly addresses Le Chatelier's principle, driving the equilibrium towards the imine product.[1] Molecular sieves are generally preferred for smaller scale reactions due to their ease of use.
pH Optimization 1. Catalytic Acid: Add a catalytic amount (0.1-1 mol%) of a mild acid such as acetic acid, p-toluenesulfonic acid (p-TsOH), or formic acid.[3][9] 2. pH Monitoring: If possible, monitor the reaction mixture's pH and maintain it in the optimal range of 4-5.[6]This enhances the electrophilicity of the carbonyl carbon without significantly protonating the amine. The optimal acid and its concentration may need to be determined empirically for your specific amine.
Temperature & Concentration 1. Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome steric hindrance and accelerate the reaction rate. 2. Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions, favoring product formation.These are general strategies to increase reaction rates. However, be mindful that higher temperatures can also promote side reactions.
FAQ 2: Formation of an Unexpected Michael Adduct

Question: I've isolated a major byproduct that doesn't correspond to the desired imine. Mass spectrometry suggests the addition of my amine to the pyridone ring. What is happening and how can I prevent it?

Answer:

This is a classic case of an Aza-Michael addition (or conjugate addition). The 6-oxo-1,6-dihydropyridine ring is an electron-deficient system, making the C3 and C5 positions susceptible to nucleophilic attack.

Mechanistic Insight:

The pyridone ring can act as a Michael acceptor. Your amine, being a good nucleophile, can attack the electron-poor C-C double bond within the ring, leading to the formation of a stable adduct. This is particularly prevalent with more nucleophilic amines (e.g., secondary amines, or primary amines under certain conditions).

Diagram: Aza-Michael Addition Side Reaction

aza_michael Aldehyde 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Michael_Adduct Aza-Michael Adduct Aldehyde->Michael_Adduct + Amine (Conjugate Addition) Amine Amine

Caption: Competing Aza-Michael addition of an amine to the pyridone ring.

Preventative Measures:

StrategyDetailed ProtocolRationale & Key Considerations
Lower Reaction Temperature Run the reaction at room temperature or even cooled in an ice bath (0 °C).The Aza-Michael addition often has a higher activation energy than imine formation. Lowering the temperature can selectively disfavor this side reaction.
Choice of Base/Catalyst Avoid strong bases, which can deprotonate the amine and increase its nucleophilicity, favoring the Michael addition. Stick to mild acid catalysis for imine formation.A mild acid will preferentially activate the aldehyde for imine formation without significantly enhancing the amine's propensity for conjugate addition.
Protecting Groups In complex syntheses, consider if a temporary protecting group strategy for the pyridone ring is feasible, although this adds extra steps.This is an advanced strategy and should be considered if other methods fail.
Solvent Effects Experiment with less polar solvents. Aprotic solvents may disfavor the charged intermediate of the Michael addition.Solvent choice can subtly influence the relative rates of competing reaction pathways.
FAQ 3: Aldehyde Instability and Discoloration

Question: My reaction mixture is turning dark brown or black, and I suspect my starting aldehyde is decomposing. Is 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde known to be unstable?

Answer:

Yes, heterocyclic aldehydes, particularly those with electron-withdrawing groups and activated positions, can be sensitive to certain conditions.

Root Causes of Instability:

  • Self-Condensation/Polymerization: Under basic conditions or at elevated temperatures, aldehydes can undergo self-condensation reactions (e.g., aldol-type reactions). The presence of the pyridone ring can further activate the aldehyde.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures.

  • Impurities in Starting Material: The purity of your aldehyde is critical. Trace impurities from its synthesis could catalyze decomposition pathways. It is commercially available with a purity of around 95%.[10][11]

Stabilization and Handling Protocols:

GuidelineDetailed ProcedureRationale
Purity Check Before use, verify the purity of your aldehyde by NMR or LC-MS. If necessary, purify by recrystallization or column chromatography.Ensures that you are starting with a clean material, free from catalysts of decomposition.
Inert Atmosphere Run the reaction under an inert atmosphere of nitrogen or argon.This minimizes the risk of oxidation, especially if the reaction requires heating.
Temperature Control Avoid unnecessarily high temperatures. If the reaction is sluggish, first optimize catalysts and water removal before resorting to high heat.Minimizes thermal decomposition and polymerization pathways.
Storage Store the aldehyde under refrigeration (2-8°C), sealed in a dry environment.[10]Proper storage is crucial to maintain the integrity of the starting material over time.
FAQ 4: Issues with Secondary Amines

Question: I'm trying to react the aldehyde with a secondary amine, but I'm not getting the expected enamine. Instead, I'm seeing a complex mixture of products. What's going on?

Answer:

Reacting aldehydes with secondary amines leads to the formation of enamines, but the pathway is more fraught with side reactions compared to imine formation with primary amines.

Challenges with Secondary Amines:

  • Iminium Ion Intermediate: The initial adduct between the aldehyde and the secondary amine forms a charged iminium ion. This intermediate is often highly reactive.

  • Favored Michael Addition: Secondary amines are generally more nucleophilic than primary amines, making the Aza-Michael addition to the pyridone ring a much more competitive and often dominant pathway.[12][13]

  • Steric Issues: The increased steric bulk of secondary amines can hinder the formation of the initial carbinolamine intermediate.

Recommendations:

  • Prioritize Michael Addition Conditions: If the desired product is indeed the Michael adduct, use conditions that favor it (e.g., slightly elevated temperatures, aprotic polar solvents).

  • For Enamine Formation: This is a challenging transformation for this specific substrate. Success would likely require highly optimized conditions, including very mild acid catalysis, low temperatures, and careful monitoring to trap the enamine as it forms, as it may be unstable.

Section 3: Summary and Key Takeaways

Successfully synthesizing imines from 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde requires a proactive approach to troubleshooting. The key to high yields and purity lies in controlling the reaction equilibrium, optimizing pH, and being vigilant about the potential for competing side reactions like the Aza-Michael addition.

Workflow for Troubleshooting

troubleshooting_flow start Low Imine Yield check_h2o Is water being removed? start->check_h2o add_drying Add molecular sieves or use Dean-Stark trap check_h2o->add_drying No check_ph Is pH optimal (4-5)? check_h2o->check_ph Yes add_drying->check_ph add_acid Add catalytic acid (e.g., p-TsOH, AcOH) check_ph->add_acid No check_temp Is temperature adequate? check_ph->check_temp Yes add_acid->check_temp increase_temp Increase temperature check_temp->increase_temp No check_side_products Are there unexpected side products? check_temp->check_side_products Yes increase_temp->check_side_products michael_adduct Aza-Michael Adduct likely. Lower temperature. check_side_products->michael_adduct Yes (Amine Adduct) decomposition Decomposition likely. Use inert atmosphere, check starting material purity. check_side_products->decomposition Yes (Dark Color) success Improved Yield check_side_products->success No michael_adduct->success decomposition->success

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde?

The most prevalent and established method for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is the direct oxidation of the methyl group of the readily available precursor, 1,2-dimethyl-6-oxo-1,6-dihydropyridine. This transformation is typically achieved using selenium dioxide (SeO₂), a well-documented reagent for the oxidation of activated methyl groups on heteroaromatic rings.[1][2][3]

Q2: What are the primary challenges and side reactions I should be aware of in this synthesis?

The main challenge in this synthesis is controlling the extent of oxidation. The primary side reaction is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.[1] This occurs because the aldehyde product is also susceptible to oxidation under the reaction conditions. Additionally, incomplete reactions can lead to difficult-to-separate mixtures of starting material, product, and byproduct. The toxicity of selenium compounds also necessitates careful handling and waste disposal.[1][4][5]

Q3: Are there any recommended modifications to the standard SeO₂ protocol to improve yield and selectivity for the aldehyde?

Yes, several modifications can significantly enhance the yield and selectivity. One of the most effective strategies is the use of a co-oxidant, such as tert-butyl hydroperoxide (TBHP).[1] The addition of TBHP allows the reaction to proceed under milder conditions, which can minimize the over-oxidation to the carboxylic acid.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and, in some cases, improve yields for SeO₂ oxidations.[6]

Troubleshooting Guide: Low Yield and Impurities

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired Aldehyde

Possible Cause 1.1: Incomplete Reaction

  • How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of the starting material (1,2-dimethyl-6-oxo-1,6-dihydropyridine) indicates an incomplete reaction.

  • Solution:

    • Increase Reaction Time: If the reaction has not gone to completion within the standard timeframe, consider extending the reaction time. Continue to monitor by TLC until the starting material is consumed.

    • Elevate Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote over-oxidation. A temperature range of 80-100 °C in a solvent like dioxane is a typical starting point.

    • Reagent Stoichiometry: Ensure that at least a stoichiometric amount of SeO₂ is used. An excess (e.g., 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.

Possible Cause 1.2: Over-oxidation to Carboxylic Acid

  • How to Diagnose: The presence of a more polar spot on the TLC plate (compared to the aldehyde) that corresponds to the carboxylic acid byproduct. This can be confirmed by LC-MS analysis.

  • Solution:

    • Milder Reaction Conditions: Employing tert-butyl hydroperoxide (TBHP) as a co-oxidant allows for lower reaction temperatures, which favors the formation of the aldehyde over the carboxylic acid.[1]

    • Control Reagent Addition: Adding the oxidizing agent portion-wise or via a syringe pump over an extended period can help to maintain a low concentration of the oxidant in the reaction mixture, thereby reducing over-oxidation.

    • Careful Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

Possible Cause 1.3: Sub-optimal Solvent Choice

  • How to Diagnose: The reaction is sluggish, or a significant amount of insoluble material is present throughout the reaction.

  • Solution:

    • Solvent Screening: While 1,4-dioxane is a commonly used solvent for SeO₂ oxidations, other solvents like acetic acid or a mixture of dioxane and water can be explored.[4] Be aware that acetic acid can sometimes lead to the formation of acetate esters as byproducts.[1] The solubility of your starting material should be a key consideration.

Problem 2: Difficulty in Product Purification

Possible Cause 2.1: Contamination with Selenium Byproducts

  • How to Diagnose: The crude product may have a reddish-brown or black discoloration due to the presence of elemental selenium (Se⁰) or other selenium species.

  • Solution:

    • Filtration: After the reaction is complete, the reaction mixture should be cooled and filtered through a pad of Celite® to remove the insoluble selenium byproducts.

    • Aqueous Work-up: A standard aqueous work-up can help to remove soluble selenium compounds. Partitioning the reaction mixture between an organic solvent (like dichloromethane or ethyl acetate) and water is effective.

    • Sulfite Wash: Washing the organic layer with a solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can help to reduce any remaining soluble selenium species to insoluble elemental selenium, which can then be removed by filtration.

Possible Cause 2.2: Co-elution of Product and Byproducts during Chromatography

  • How to Diagnose: Fractions from column chromatography contain a mixture of the desired aldehyde and the carboxylic acid byproduct or starting material.

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation. The addition of a small amount of a modifier, like triethylamine, can sometimes help to reduce tailing of polar compounds on silica gel.

    • Acid-Base Extraction: To remove the carboxylic acid byproduct, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic layer.

Experimental Protocols

Optimized Protocol for SeO₂/TBHP Oxidation

This protocol incorporates the use of a co-oxidant to improve selectivity for the aldehyde.

Materials:

  • 1,2-dimethyl-6-oxo-1,6-dihydropyridine

  • Selenium Dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-6-oxo-1,6-dihydropyridine (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: To this solution, add selenium dioxide (1.1 eq). Then, add tert-butyl hydroperoxide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble selenium byproducts, washing the filter cake with a small amount of dioxane or DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to remove any carboxylic acid byproduct.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Parameter Recommendation Rationale
SeO₂ Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of starting material.
TBHP Stoichiometry 1.2 - 2.0 equivalentsActs as a co-oxidant, allowing for milder conditions.[1]
Solvent 1,4-DioxaneA common and effective solvent for SeO₂ oxidations.
Temperature 80 - 100 °CBalances reaction rate with minimizing over-oxidation.
Work-up Wash Saturated aq. NaHCO₃Removes acidic byproducts like the carboxylic acid.[5]

Visualizing the Workflow

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield of Aldehyde check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Present check_sm->sm_present sm_absent SM Consumed check_sm->sm_absent No increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp Yes check_stoi Verify Reagent Stoichiometry sm_present->check_stoi over_oxid Check for Over-oxidation (Carboxylic Acid) sm_absent->over_oxid use_tbhp Use TBHP Co-oxidant & Lower Temperature over_oxid->use_tbhp Yes control_addition Control Oxidant Addition Rate over_oxid->control_addition purification_issue Investigate Purification Losses over_oxid->purification_issue No end Improved Yield increase_time_temp->end check_stoi->end use_tbhp->end control_addition->end purification_issue->end

Caption: A decision tree for troubleshooting low yield.

Reaction Pathway

Reaction_Pathway sub 1,2-dimethyl-6-oxo- 1,6-dihydropyridine reagents + SeO2 / TBHP (Dioxane, Δ) sub->reagents prod 1-Methyl-6-oxo-1,6-dihydro- pyridine-2-carbaldehyde (Desired Product) reagents->prod side_prod 1-Methyl-6-oxo-1,6-dihydro- pyridine-2-carboxylic acid (Over-oxidation Side Product) prod->side_prod Further Oxidation

Caption: The primary reaction and side reaction pathway.

References

  • HETEROCYCLES, Vol. 60, No. 4, 2003. IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. [Link]

  • AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

  • Molecules. 2015. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. [Link]

  • Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]

  • LookChem. General procedures for the purification of Aldehydes. [Link]

  • YouTube. Selenium Dioxide (SeO2) Reagent and their Applications Part-1 |ChemOrgChem. [Link]

  • Molecules. 2020. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]

  • ResearchGate. Microwave-assisted selenium dioxide mediated selective oxidation of 1-tetralones to 1,2-naphthoquinones. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Analogs as Anticancer Agents

Introduction: The Emerging Therapeutic Potential of Pyridinone Scaffolds In the landscape of modern drug discovery, the identification of novel heterocyclic scaffolds that can serve as a foundation for potent and selecti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of Pyridinone Scaffolds

In the landscape of modern drug discovery, the identification of novel heterocyclic scaffolds that can serve as a foundation for potent and selective therapeutic agents is of paramount importance. The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde core represents one such privileged structure. Its unique electronic and steric properties, featuring a reactive carbaldehyde group, make it a versatile synthon for creating diverse libraries of compounds. This guide provides a comparative analysis of the biological activity of analogs derived from or structurally related to this pyridinone core, with a specific focus on their anticancer potential.

Our discussion will be grounded in the principles of structure-activity relationships (SAR), comparing the cytotoxic effects of various analogs against prominent cancer cell lines. We will delve into a key mechanism of action for this class of compounds—the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[1][2] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of the data but also practical, detailed protocols for evaluating such compounds in a laboratory setting.

Comparative Analysis of Biological Activity: Cytotoxicity Screening

The primary method for initial evaluation of a potential anticancer agent is through in vitro cytotoxicity screening against a panel of cancer cell lines.[3][4] This approach provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cell population.[5]

While direct comparative studies on a series of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde analogs are not consolidated in single reports, the broader class of dihydropyridine and pyridinone derivatives has been extensively studied. By collating data from multiple sources, we can establish clear structure-activity relationships. The data below compares various substituted dihydropyridine derivatives, which share a core structural motif with our lead scaffold, against human colon (HT-29) and breast (MDA-MB-231) cancer cell lines.[6][7]

Table 1: Comparative Cytotoxicity (IC50) of Dihydropyridine Analogs

Compound IDCore StructureR1 (Position 4)R2 (Position 6)Target Cell LineIC50 (µM)Reference
Analog 1 2-imino-1,2-dihydropyridine-3-carbonitrile2-Hydroxyphenyl4-FluorophenylMDA-MB-2314.6[6][7]
Analog 2 2-imino-1,2-dihydropyridine-3-carbonitrile2-Ethoxyphenyl4-FluorophenylHT-290.70[6][7]
Analog 3 1,4-dihydropyridine-3,5-dicarboxylate4-Phenyl2,6-DimethylCaco-2>10[8]
Analog 4 1,4-DHP-1,2,3-triazole conjugatePropargyl-linked triazoleVariesCaco-20.63 - 5.68[8][9]

Expert Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 reveals several key insights:

  • Substitution at the 4-Position: The nature of the aryl group at the 4-position of the dihydropyridine ring is a critical determinant of activity.[10] The substitution pattern on this phenyl ring, such as the ethoxy group in Analog 2 , can dramatically increase potency compared to a hydroxyl group (Analog 1 ). This suggests that lipophilicity and steric bulk in this region may enhance binding to the molecular target.

  • Core Scaffold Modification: The introduction of a triazole moiety, as seen in Analog 4 , significantly boosts cytotoxic potential.[8][9] This highlights a successful strategy in medicinal chemistry where hybrid molecules are designed to interact with multiple sites on a target or with multiple targets.

  • Imino vs. Oxo Substitution: The compared analogs feature a 2-imino group, which is isosteric to the 2-oxo group in our lead scaffold. This substitution is a common strategy to modulate pharmacokinetic properties while retaining the core pharmacophore responsible for biological activity.[6]

Mechanism of Action: Targeting the DNA Damage Response Pathway via PARP Inhibition

A growing body of evidence suggests that pyridinone and related heterocyclic scaffolds can function as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][11] PARP-1 is an enzyme crucial for repairing single-strand DNA breaks.[1] In cancers with existing defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[12]

Several approved PARP inhibitors, such as Olaparib, feature a diazine-containing nucleus (e.g., phthalazinone).[1][13] The pyridinone scaffold can act as an isostere of this nucleus, fitting into the same active site and disrupting the enzyme's function.[11] Molecular modeling studies show that these compounds bind to the PARP-1 active site through key hydrogen bond interactions with residues like Gly863 and Ser904, supplemented by π-π stacking with Tyr907.[11]

Below is a diagram illustrating the proposed mechanism of action.

PARP_Inhibition_Pathway cluster_0 Normal Cell (DNA Repair) cluster_1 Cancer Cell + Pyridinone Analog DNA_SSB Single-Strand DNA Break PARP1_active PARP-1 Activation DNA_SSB->PARP1_active recruits Repair DNA Repair (BER Pathway) PARP1_active->Repair initiates Survival Cell Survival Repair->Survival DNA_SSB_cancer Single-Strand DNA Break PARP1_cancer PARP-1 DNA_SSB_cancer->PARP1_cancer DSB Double-Strand DNA Break (at replication fork) DNA_SSB_cancer->DSB unrepaired Analog Pyridinone Analog (PARP Inhibitor) Analog->PARP1_cancer inhibits Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to caption Mechanism of PARP-1 Inhibition

Caption: Proposed mechanism of anticancer activity via PARP-1 inhibition.

Experimental Protocols: A Practical Guide

To ensure scientific rigor and reproducibility, the following detailed protocols for assessing the cytotoxicity of novel compounds are provided. These protocols represent a self-validating system, incorporating essential controls.

General Experimental Workflow

The screening process follows a logical progression from cell culture preparation to data analysis and IC50 determination.

Cytotoxicity_Workflow start Start: Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compound Dilutions seed->treat prep Prepare Serial Dilutions of Test Compound prep->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate % Viability & Determine IC50 read->analyze end End: Comparative Potency Data analyze->end

Caption: General workflow for in vitro cytotoxicity testing.[5]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cultured cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound wells.

      • Untreated Control: Cells with medium only.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Carefully remove the old medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.[5]

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The duration depends on the cell line's doubling time and the compound's expected mechanism.[14]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_of_Treated_Wells / Absorbance_of_Vehicle_Control_Wells) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[5]

Rationale for Choices: The 48-72 hour incubation period is chosen to allow for at least two cell doubling cycles, ensuring that the assay measures not just immediate toxicity but also anti-proliferative effects.[4] The use of a vehicle control is critical to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

Conclusion and Future Directions

The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde scaffold and its structural relatives represent a promising class of compounds for the development of novel anticancer agents. The available data strongly suggests that their biological activity is tunable through synthetic modification, with clear structure-activity relationships emerging from cytotoxicity screens. The likely mechanism of action for many of these analogs involves the inhibition of key DNA repair enzymes like PARP-1, providing a rational basis for their selective activity against certain cancer types.

Future research should focus on synthesizing a focused library based on the 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde core to precisely map the SAR. Further studies should also confirm PARP-1 inhibition through enzymatic assays and explore their efficacy in 3D cell culture models and eventually, in vivo xenograft studies, to validate their therapeutic potential.

References

  • Elmasry, H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • Gao, Y., et al. (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]

  • Islam, M. R., et al. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]

  • Nizi, M. G., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules. Available at: [Link]

  • Nizi, M. G., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Available at: [Link]

  • Abadi, A. H., et al. (2009). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • ResearchGate. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. Available at: [Link]

  • Yamada, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]

  • Bijani, C., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. Available at: [Link]

  • Bentham Science. (2009). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Bentham Science. Available at: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the pyridone scaffold is a privileged structure, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridone scaffold is a privileged structure, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the efficacy of derivatives based on the 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde core. We will delve into their synthesis, explore their biological activities with a focus on anticancer and antimicrobial applications, and present a side-by-side comparison of their performance based on available experimental data.

The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde moiety is a versatile precursor for synthesizing more complex heterocyclic compounds.[3] Its reactive aldehyde group allows for the construction of diverse molecular libraries, making it a valuable starting point for drug discovery programs.[3]

Anticancer Efficacy: A Tale of Substitutions

The cytotoxic potential of pyridone derivatives has been extensively explored, with modifications to the core structure leading to significant variations in activity against various cancer cell lines.[4][5]

Chromenopyridones: A Promising Class

One notable class of derivatives is chromenopyridones. The introduction of a chromone ring fused to the pyridone core has yielded compounds with significant cytotoxic potential. For instance, certain chromenopyridone derivatives have demonstrated promising activity against prostate (PC-3), breast (MCF-7), and central nervous system (IMR-32) cancer cell lines.[1]

A particularly potent example is a chromenopyridone derivative (compound 6b in the cited study), which displayed an impressive IC₅₀ value of 2.4 µM against the PC-3 prostate cancer cell line.[1] The same compound also showed significant inhibitory activity against the MCF-7 breast cancer cell line with an IC₅₀ of 10.7 µM.[1] These findings underscore the potential of this scaffold in the development of novel anticancer agents.

Pyrano[3,2-c]pyridones: The Impact of Aromatic Substituents

Another important class is the pyrano[3,2-c]pyridones, synthesized through a three-component reaction. The nature of the aromatic aldehyde used in the synthesis plays a crucial role in the resulting compound's cytotoxic activity. While a detailed structure-activity relationship is still under investigation, it is evident that different substituents on the aromatic ring can modulate the anticancer efficacy.

Comparative Cytotoxicity Data

To facilitate a clear comparison, the following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative pyridone derivatives against various human cancer cell lines.

Compound ClassDerivativePC-3 (Prostate)MCF-7 (Breast)MDA-MB-231 (Breast)IMR-32 (CNS)HepG2 (Liver)Reference
Chromenopyridone6b 2.410.7-13.2-[1]
Chromenopyridone6c 13.411.0---[1]
Chromenopyridone6d 14.114.6-16.3-[1]
Chromenopyridone3h -15.5---[1]
2(1H)-pyridone11a-c (range)-56.3–78.3--53.6–77.6[5]
2-pyridone13p -35.7 ± 5.816.8 ± 2.3--[4][5]

Note: Lower IC₅₀ values indicate higher cytotoxic activity. "-" indicates data not available.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Beyond their anticancer properties, pyridone derivatives have demonstrated significant potential as antimicrobial agents.[2] The structural diversity that can be achieved from the 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde core allows for the development of compounds with activity against a range of bacterial and fungal pathogens.

Derivatives incorporating a benzimidazole moiety have shown substantial antibacterial activity, with some compounds emerging as more potent antifungal agents than standard drugs like ketoconazole.[2] The presence of electron-withdrawing groups on the benzimidazole ring appears to enhance the antibacterial activity.[2]

Furthermore, the synthesis of dihydropyrimidine derivatives from a related pyridone precursor has yielded compounds with notable antimicrobial properties. These findings highlight the versatility of the pyridone scaffold in addressing the growing challenge of antimicrobial resistance.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies for the synthesis and biological evaluation of these derivatives are crucial.

General Synthesis of Pyrano[3,2-c]pyridones

The following is a representative protocol for the synthesis of pyrano[3,2-c]pyridone derivatives:

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1 mmol) is prepared in ethanol.

  • Triethylamine (45 mol%) is added to the mixture.

  • The reaction mixture is refluxed for 50 minutes.

  • After cooling to room temperature, the precipitate is filtered and washed with ethanol to yield the final product.[4][5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification A Aromatic Aldehyde Solvent Ethanol A->Solvent B Malononitrile B->Solvent C 4-hydroxy-1,6-dimethyl- pyridin-2(1H)-one C->Solvent Catalyst Triethylamine Solvent->Catalyst Condition Reflux (50 min) Catalyst->Condition Product Pyrano[3,2-c]pyridone Condition->Product Purification Filtration & Washing Product->Purification

Figure 1: General workflow for the synthesis of pyrano[3,2-c]pyridone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates.

  • After cell attachment, the cells are treated with various concentrations of the test compounds.

  • The plates are incubated for a specified period (e.g., 48 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined.[4][5]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells Step 1 add_compounds Add Test Compounds (various concentrations) seed_cells->add_compounds Step 2 incubate_48h Incubate for 48h add_compounds->incubate_48h Step 3 add_mtt Add MTT Solution incubate_48h->add_mtt Step 4 incubate_formazan Incubate for Formazan Crystal Formation add_mtt->incubate_formazan Step 5 dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate_formazan->dissolve_formazan Step 6 read_absorbance Read Absorbance dissolve_formazan->read_absorbance Step 7 calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Step 8 end End calculate_ic50->end

Figure 2: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Structure-Activity Relationship (SAR) Insights

From the available data, several preliminary structure-activity relationships can be inferred:

  • Fusion with other heterocyclic rings: The fusion of the pyridone core with other heterocyclic systems, such as chromone, can significantly enhance cytotoxic activity.[1]

  • Substitution on the N-1 position: The presence of a methyl group at the N-1 position is a common feature in many active derivatives, suggesting its importance for biological activity.

  • Role of the carbaldehyde group: The carbaldehyde group at the C-2 position serves as a crucial handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological profiles.[3]

Conclusion and Future Directions

The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in both oncology and infectious disease research. Future efforts should focus on a more systematic exploration of the structure-activity relationships through the synthesis and screening of larger, more diverse libraries of these compounds. Advanced computational modeling and molecular docking studies could further aid in the rational design of next-generation pyridone-based drugs with improved efficacy and selectivity.

References

Validation

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Introduction: The Critical Role of Purity for a Versatile Heterocyclic Intermediate 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Heterocyclic Intermediate

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group on a substituted pyridine core, makes it a valuable precursor for synthesizing complex molecular architectures.[1][2] As with any active pharmaceutical ingredient (API) precursor, establishing its purity with a high degree of confidence is not merely a quality control metric; it is a fundamental requirement for ensuring the reliability, reproducibility, and safety of subsequent research and development.[3] Impurities, even at trace levels, can lead to unwanted side reactions, alter biological activity, and compromise the integrity of clinical data.[4]

This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde. Moving beyond simple procedural lists, we will explore the causality behind methodological choices, emphasizing an orthogonal approach—using multiple, independent techniques—to build a robust and self-validating purity profile.

The Orthogonal Approach to Purity Validation

Relying on a single analytical method is insufficient for a definitive purity statement. Each technique interrogates a different physicochemical property of the molecule. A compound may appear pure by one method (e.g., co-elution of an impurity in HPLC) but show clear evidence of impurities in another (e.g., extra signals in an NMR spectrum). A comprehensive purity assessment, therefore, relies on the convergence of data from several orthogonal techniques.

cluster_main Overall Purity Assessment Workflow cluster_validation Orthogonal Purity Validation synthesis Crude Synthesized Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Initial Cleanup hplc HPLC (Chromatographic Purity) purification->hplc Characterization qnmr qNMR (Structural & Quantitative Purity) purification->qnmr Characterization ms LC-MS (Impurity ID & Mass Confirmation) purification->ms Characterization ea Elemental Analysis (Compositional Purity) purification->ea Characterization final_product Confirmed Pure Compound (>95% Purity) hplc->final_product Convergent Data qnmr->final_product Convergent Data ms->final_product Convergent Data ea->final_product Convergent Data

Caption: High-level workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar molecule like 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Method: We use RP-HPLC because the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). Polar molecules, like our target compound, have a lower affinity for the nonpolar column and will elute faster than nonpolar impurities. By gradually increasing the organic solvent concentration (a "gradient"), we can effectively separate compounds across a wide range of polarities.[5]

Experimental Protocol: RP-HPLC for Purity Determination
  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid. Rationale: The acid modifier improves peak shape and resolution by suppressing the ionization of silanol groups on the column and protonating the analyte.

    • Solvent B: Acetonitrile with 0.1% of the same acid.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in a 1:1 mixture of Solvent A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm. Rationale: DAD allows for peak purity analysis by comparing spectra across the peak.[6]

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation & Interpretation

A typical output will show a major peak for the target compound and smaller peaks for any impurities.

Retention Time (min)Peak AreaArea %Identity
4.515,2300.45Impurity A (e.g., starting material)
8.93,350,10098.951-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
12.110,5400.31Impurity B (e.g., by-product)
15.38,1300.24Impurity C (e.g., degradation)
Total 3,383,900 100.00

This method is considered a self-validating system when system suitability tests (e.g., tailing factor, plate count) are performed and a peak purity test using a DAD confirms that the main peak is not composed of co-eluting species.[7]

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

While HPLC provides relative chromatographic purity, quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity against a certified internal standard.[8][9] This technique is non-destructive and provides structural confirmation simultaneously.[10]

Causality Behind the Method: qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a known signal from the analyte with the integral of a known signal from a certified standard of known purity and weight, we can calculate the absolute purity of our compound.[11]

cluster_qnmr qNMR Purity Calculation Logic start Weigh Analyte & Certified Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve acquire Acquire 1H NMR Spectrum (with long relaxation delay) dissolve->acquire process Integrate Analyte Peak (IA) & Standard Peak (IStd) acquire->process formula Calculate Purity Purity (%) = (IA / IStd) * (NStd / NA) * (MW_A / MW_Std) * (m_Std / m_A) * P_Std process->formula

Caption: Logical workflow for quantitative NMR (qNMR).

Experimental Protocol: qNMR for Absolute Purity
  • Standard Selection: Choose an internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are good candidates.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound (m_A).

    • Accurately weigh ~10 mg of the certified internal standard (m_Std), noting its purity (P_Std).

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being quantified. A D1 of 30 seconds is often a safe starting point to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte (I_A) and a well-resolved signal for the standard (I_Std).

    • Note the number of protons corresponding to each signal (N_A and N_Std).

    • Calculate the purity using the formula provided in the diagram above, where MW is the molecular weight.

Mass Spectrometry (MS): Impurity Identification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing molecular weight information.[12] When coupled with HPLC (LC-MS), it is an exceptionally powerful tool for not only detecting impurities shown in the UV chromatogram but also for identifying them.[13] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of an unknown impurity, facilitating its structural elucidation.[4][13]

Protocol: LC-MS for Impurity Identification

The protocol is similar to the HPLC method, but the detector is a mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule. Run in both positive and negative ion modes to maximize the chances of detecting all impurities.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. If specific impurities are suspected, tandem MS (MS/MS) can be used to fragment the parent ion, providing structural clues.[4]

  • Data Interpretation:

    • Correlate the peaks in the UV chromatogram with the peaks in the total ion chromatogram (TIC).

    • Extract the mass spectrum for each impurity peak.

    • Use the accurate mass from HRMS to propose an elemental formula. For example, an impurity with an m/z of 124.037 might correspond to an unreacted starting material, 6-hydroxy-1-methylpyridin-2(1H)-one (C6H7NO2, calculated mass 125.047, protonated [M+H]+ 126.055).

Elemental Analysis (EA): A Fundamental Check of Composition

Elemental analysis is a combustion-based technique that determines the mass percentage of carbon, hydrogen, and nitrogen (CHN) in a sample.[14][15] It serves as a fundamental check of the compound's empirical formula and is a powerful indicator of bulk purity.[16]

Causality Behind the Method: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The measured percentages are compared to the theoretical values calculated from the compound's molecular formula (C₇H₇NO₂). For a pure sample, the experimental values should closely match the theoretical ones. Many scientific journals require the found values to be within ±0.4% of the calculated values to be accepted as evidence of purity.[17][18]

Data Interpretation
ElementTheoretical %Found %Deviation %
Carbon (C)61.3161.15-0.16
Hydrogen (H)5.155.20+0.05
Nitrogen (N)10.2110.11-0.10

A result where all deviations are <0.4% strongly supports the structural assignment and indicates the absence of significant inorganic or solvent impurities that would alter the CHN ratios.

Comparative Summary of Purity Assessment Techniques

FeatureHPLC-UVqNMRLC-MSElemental Analysis
Principle Chromatographic SeparationNuclear Magnetic ResonanceMass-to-Charge RatioCombustion Analysis
Information Relative Purity, Impurity ProfileAbsolute Purity, StructureMW, Impurity IdentificationElemental Composition
Sensitivity High (ppm level)Moderate (0.1% level)Very High (ppb level)Low (% level)
Sample Use DestructiveNon-destructiveDestructiveDestructive
Key Advantage Robust, quantitative for impuritiesAbsolute, structural infoImpurity identificationConfirms empirical formula
Limitation Requires chromophores, relativeLower sensitivity to trace impuritiesQuantification is complexInsensitive to isomeric impurities

Conclusion: A Multi-Faceted Strategy for Unambiguous Purity

Assessing the purity of a synthesized compound like 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde requires a rigorous, multi-pronged approach. No single technique is sufficient. The recommended strategy is as follows:

  • Primary Quantification: Use RP-HPLC with UV detection to establish the chromatographic purity and impurity profile, aiming for >98% area.

  • Absolute Purity Confirmation: Employ qNMR against a certified standard to obtain an absolute purity value, which should corroborate the HPLC result. This also confirms the structure of the main component.

  • Impurity Identification: Utilize LC-MS , particularly HRMS, to gain mass information on the impurities detected by HPLC, aiding in their identification and ensuring no highly potent or genotoxic impurities are present.

  • Compositional Validation: Perform Elemental Analysis to confirm the correct elemental composition, ensuring the absence of non-UV active or inorganic impurities.

By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can establish the purity of their synthesized material with the highest degree of scientific confidence, ensuring the integrity and success of their subsequent investigations.

References

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Comparative

A Senior Application Scientist's Guide to Characterizing and Mitigating Off-Target Interactions of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Derivatives

Introduction: The Promise and Challenge of Privileged Scaffolds The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde core represents a versatile and high-value heterocyclic building block in modern medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Privileged Scaffolds

The 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde core represents a versatile and high-value heterocyclic building block in modern medicinal chemistry.[1] Its unique electronic and structural features make it a "privileged scaffold," capable of forming the basis for compounds with a wide array of biological activities, from anticancer to antimicrobial agents.[2][3][4] Dihydropyridine derivatives, for instance, are well-established as calcium channel blockers, but their therapeutic potential extends to neuroprotective, anticoagulant, and analgesic applications.[5][6]

However, this therapeutic versatility presents a significant challenge: the potential for cross-reactivity. A molecule that can interact favorably with one target may also bind to unintended "off-targets," leading to unexpected side effects or toxicity.[7] For researchers and drug development professionals working with novel derivatives of the 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde scaffold, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary check; it is a critical step in the validation and de-risking of a lead candidate.

This guide provides a comprehensive framework for assessing the cross-reactivity of this chemical series. We will move beyond simple checklists to explain the causality behind experimental choices, presenting a multi-tiered strategy from predictive computational screening to definitive proteome-wide validation. The protocols and workflows described herein are designed to be self-validating systems, equipping researchers with the tools to objectively compare a lead compound's performance against alternatives and build a robust data package for further development.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

Identifying off-target interactions early in the drug discovery process is paramount to avoid costly late-stage failures.[7][8] A hierarchical approach, starting with broad, cost-effective methods and progressing to more resource-intensive, highly specific assays, is the most logical and efficient strategy. This tiered system allows for early identification of promiscuous compounds and provides a progressively deeper understanding of a candidate's interaction profile.

G in_silico Computational Off-Target Prediction (Similarity Search, Docking, ML Models) binding Direct Target Engagement (e.g., KINOMEscan®, Competitive Binding) in_silico->binding functional Functional Activity Modulation (Enzyme/Receptor Inhibition/Activation) binding->functional proteomics Unbiased Target Identification (Chemoproteomics, CETSA) functional->proteomics

Caption: A multi-tiered workflow for systematic cross-reactivity profiling.

Tier 1: In Silico Off-Target Prediction

The foundational step in assessing cross-reactivity is computational. Before committing to resource-intensive wet-lab experiments, in silico tools can predict a compound's likely off-target interactions based on its chemical structure.[8][9] These methods provide a cost-effective way to flag potential liabilities and guide the design of subsequent experimental panels.[8]

  • Causality: The principle is that structurally similar molecules often have similar biological activities. By comparing a novel derivative to large databases of compounds with known protein interactions (e.g., ChEMBL), it's possible to generate a probability map of potential off-targets.[8]

  • Methodologies:

    • 2D/3D Chemical Similarity: Algorithms compare the test compound's topology and shape to known active molecules.[9]

    • Pharmacophore Modeling: Identifies the essential 3D arrangement of features required for binding to a specific target and screens the test compound for matches.

    • Machine Learning Models: Modern approaches use graph neural networks and other advanced algorithms trained on vast compound-protein interaction datasets to predict a comprehensive off-target profile from the chemical structure alone.[8]

  • Outcome: A prioritized list of potential off-targets (e.g., kinases, GPCRs, ion channels) that should be investigated experimentally.

Tier 2: In Vitro Competitive Binding Assays

The first experimental validation directly measures the physical interaction between a compound and a panel of purified proteins. Competitive binding assays are a powerful tool for this purpose as they measure the true thermodynamic affinity of a compound for a target's active site, independent of functional activity.[10][11] Large-scale screening services, such as Eurofins Discovery's KINOMEscan™, can quantitatively measure the interactions between a test compound and hundreds of kinases in a single experiment.[12]

  • Causality: These assays work by measuring the ability of a test compound to displace a known, tagged ligand (a "probe") from the protein's active site.[11] The amount of probe displaced is directly proportional to the binding affinity of the test compound. This direct measurement of binding is a crucial first step in confirming the predictions from in silico models.[10]

G cluster_0 No Test Compound cluster_1 With Test Compound P1 Target Protein L1 Tagged Probe P1->L1 Binding Signal High Signal L1->Signal Generates P2 Target Protein C Test Compound P2->C Competition L2 Tagged Probe NoSignal Low Signal C->NoSignal Prevents Probe Binding

Sources

Validation

A Comparative Benchmarking Guide to 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde as a Putative DNA Topoisomerase I Inhibitor

Introduction: The Rationale for Targeting Topoisomerase I in Oncology DNA topoisomerase I (Top1) is a critical enzyme in maintaining DNA topology, essential for processes such as DNA replication, transcription, and recom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Topoisomerase I in Oncology

DNA topoisomerase I (Top1) is a critical enzyme in maintaining DNA topology, essential for processes such as DNA replication, transcription, and recombination. The enzyme transiently cleaves a single strand of the DNA backbone, allowing for the relaxation of supercoiled DNA, and then re-ligates the strand.[1] In the context of rapidly proliferating cancer cells, the activity of Top1 is significantly heightened, making it a prime target for therapeutic intervention. Inhibition of Top1, particularly the trapping of the covalent Top1-DNA cleavage complex, leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells.[2] This mechanism is the cornerstone of the clinical efficacy of established Top1 inhibitors like camptothecin and its derivatives, topotecan and irinotecan.[3][4]

The pyridine-2-carboxaldehyde thiosemicarbazone scaffold and related heterocyclic structures have demonstrated promising antineoplastic activities in preclinical studies. This guide puts forth the hypothesis that 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde, a novel small molecule with a related structural motif, functions as a DNA topoisomerase I inhibitor. We present a comprehensive benchmarking study to evaluate its potential against well-established clinical Top1 inhibitors. This guide provides detailed experimental protocols for a head-to-head comparison of their enzymatic inhibition, cell-based cytotoxicity, and direct biophysical interaction with the Top1 enzyme.

Benchmarking Candidates

  • Test Compound: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

  • Known Inhibitors (Positive Controls):

    • Camptothecin: The natural product from which clinical Top1 inhibitors are derived.[5]

    • Topotecan: A semi-synthetic, water-soluble analog of camptothecin used in the treatment of various cancers.[6]

    • Irinotecan: A prodrug that is converted to the active metabolite SN-38, a potent Top1 inhibitor.[7]

Experimental Benchmarking Workflow

The following diagram outlines the comprehensive workflow for the comparative evaluation of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

Benchmarking Workflow cluster_0 Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 Biophysical Assays enz_assay_1 DNA Relaxation Assay enz_assay_2 DNA Cleavage Assay enz_assay_1->enz_assay_2 data_analysis Data Analysis & Comparison enz_assay_2->data_analysis cell_assay_1 HeLa Cytotoxicity (MTT) cell_assay_2 L1210 Cytotoxicity (MTT) cell_assay_1->cell_assay_2 cell_assay_2->data_analysis bio_assay_1 Thermal Shift Assay (DSF) bio_assay_2 Surface Plasmon Resonance (SPR) bio_assay_1->bio_assay_2 bio_assay_2->data_analysis start Compound Synthesis & Characterization start->enz_assay_1 start->cell_assay_1 start->bio_assay_1 conclusion Conclusion on Inhibitory Potential data_analysis->conclusion Thermal Shift Assay cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep_1 Mix Top1, SYPRO Orange dye, and buffer prep_2 Add test compound or DMSO prep_1->prep_2 acq_1 Heat sample in a real-time PCR instrument prep_2->acq_1 acq_2 Monitor fluorescence increase acq_1->acq_2 analysis_1 Plot fluorescence vs. temperature acq_2->analysis_1 analysis_2 Determine melting temperature (Tm) analysis_1->analysis_2 analysis_3 Calculate ΔTm analysis_2->analysis_3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde

This document provides a detailed protocol for the safe and compliant disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (CAS Number: 63486-86-2). As a valued professional in research and development, your saf...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (CAS Number: 63486-86-2). As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies involved. The procedures outlined here are based on established best practices for handling heterocyclic aldehydes and are in alignment with general laboratory safety principles.

Hazard Assessment and Chemical Profile

1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a solid organic compound with the chemical formula C₇H₇NO₂.[4] While detailed toxicological data is limited, the available hazard classifications indicate that it should be handled with care.

Known Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The chemical structure combines a pyridine derivative with a reactive aldehyde group. Pyridine and its derivatives are recognized for their potential toxicity and flammability.[1] Aldehydes are a class of compounds known for their potential to be irritants and sensitizers.[2] Therefore, all waste containing this compound must be treated as hazardous.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure you are in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][5][6] The following PPE is mandatory to prevent exposure:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Butyl rubber)To prevent skin contact and absorption, which can cause irritation.[1][5]
Eye Protection Safety glasses with side-shields or splash gogglesTo protect eyes from splashes or dust, which can cause serious irritation.[1][7]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use within a chemical fume hood is required.The compound may cause respiratory irritation. A fume hood minimizes the risk of inhaling vapors or fine dust.[1][5]

Spill Management Protocol

Accidents can occur, and a prepared response is critical for safety.

  • Small Spills: Alert personnel in the immediate vicinity. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][5] Scoop the material into a designated, sealable container for disposal as hazardous waste.[5]

  • Large Spills: Evacuate the area immediately. Contact your institution's EHS department or emergency response team without delay.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [5][8]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management. All materials contaminated with 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde must be classified as hazardous waste.[1]

  • Pure Compound/Unused Product: If you have surplus or expired solid compound, it must be disposed of in its original container or a new, compatible, and clearly labeled container.[2][9]

  • Solutions: Liquid waste containing this compound must be collected in a designated hazardous waste container.[1]

  • Contaminated Labware: All disposable items such as pipette tips, gloves, and absorbent pads that have come into contact with the compound must be collected as solid hazardous waste.[2] This often involves double-bagging and placing them in a labeled pail or container.[2][9]

Causality: Segregating waste streams prevents unintended and potentially dangerous chemical reactions. This compound should be kept separate from strong oxidizing agents and acids.[1][6]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use only compatible, tightly sealed waste containers.[2] For liquid waste, ensure the container is stored in secondary containment to prevent spills.[9]

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde"

    • Approximate concentrations of all components in the container.[2]

    • The associated hazards (e.g., Harmful, Irritant).[1]

Causality: Proper labeling is a critical regulatory requirement and ensures that everyone who handles the waste is aware of its contents and potential dangers, preventing accidental exposures or improper consolidation.[3][10]

Step 3: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it was generated.[3][11]

  • Keep waste containers tightly closed except when adding waste.[9]

  • Store the waste in a cool, well-ventilated, and secure area away from ignition sources.[5][6]

  • Ensure segregation from incompatible materials.[9]

Causality: Federal and state regulations, such as those from the EPA, strictly govern the storage of hazardous waste to prevent environmental contamination and ensure workplace safety.[3][11]

Step 4: Arranging for Final Disposal

Once your waste container is full or you are no longer generating this waste stream, you must arrange for its removal by a certified hazardous waste handler.

  • Contact your institution's EHS department to schedule a waste pickup.[9]

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specific, EHS-approved protocol.[12][13] While some aldehydes can be deactivated, this requires specific procedures and verification, and is not recommended as a general practice without expert guidance.[12]

Causality: Final disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals to ensure it is done in an environmentally sound manner, often through high-temperature incineration.[8][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Start: Generation of Waste (1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde) B Wear Mandatory PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Identify Waste Type C->D E Solid Waste (Contaminated PPE, Absorbents) D->E Solid F Liquid Waste (Solutions) D->F Liquid G Unused Product (Pure Compound) D->G Pure H Select Compatible Container (w/ Secondary Containment for Liquids) E->H F->H G->H I Label Container Immediately: 'Hazardous Waste' Full Chemical Name Hazards (Irritant, Harmful) H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Keep Container Closed J->K L Contact EHS for Pickup K->L M End: Compliant Disposal by Certified Vendor L->M

Caption: Disposal workflow for 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.

References

  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
  • Washington State University. (n.d.). Pyridine Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Fisher Scientific. (2023, September 5). 2-Methyl-6-quinolinecarbaldehyde Safety Data Sheet.
  • C/D/N Isotopes. (2015). N-Methyl-d3-ε-caprolactam Safety Data Sheet.
  • Echemi. (n.d.). 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde Safety Data Sheets.
  • Matson, LLC. (n.d.). Deadline Force II Slug and Snail Killer Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde.
  • BLD Pharmatech Co., Ltd. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde Product Page.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
Reactant of Route 2
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
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